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(4xi)-4,5-Anhydro-1,2-dideoxy-4-methyl-2-({N-[(morpholin-4-yl)acetyl]-L-alanyl-O-methyl-L-tyrosyl}amino)-1-phenyl-D-glycero-pent-3-ulose

Cat. No.: B1684681
CAS No.: 960374-59-8
M. Wt: 580.7 g/mol
InChI Key: WQAVPPWWLLVGFK-ZCKRSBOQSA-N
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Description

Overview of the Ubiquitin-Proteasome System and Immunoproteasomes

The Ubiquitin-Proteasome System (UPS) is a fundamental cellular pathway responsible for the targeted degradation of most intracellular proteins in eukaryotic cells. creative-diagnostics.comnih.govmdpi.com This process is crucial for maintaining protein homeostasis, regulating cell cycle progression, proliferation, differentiation, apoptosis, and immune responses. nih.govmdpi.comcellsignal.comsciltp.com The UPS involves the tagging of proteins with ubiquitin, a small regulatory protein, through a cascade of enzymes (E1, E2, and E3). creative-diagnostics.comnih.govmdpi.comcellsignal.com Proteins marked with poly-ubiquitin chains, typically linked via Lys48, are then recognized and degraded by the 26S proteasome. creative-diagnostics.commdpi.comcellsignal.comahajournals.org

The 26S proteasome is a large, multicatalytic proteinase complex found in the cytosol and nucleus. nih.govahajournals.org It consists of a 20S catalytic core particle (CP) and one or two 19S regulatory particles (RP) at its ends. creative-diagnostics.comnih.govmdpi.comcellsignal.com The 20S core has a barrel-like structure formed by four stacked rings: two outer alpha (α) rings and two inner beta (β) rings. nih.govmdpi.comwikipedia.org In the standard or constitutive proteasome (cP), the β1, β2, and β5 subunits within the inner rings possess catalytic activity, exhibiting caspase-like, trypsin-like, and chymotrypsin-like activities, respectively. rupress.orgahajournals.orgelifesciences.org

Historical Context of Proteasome Inhibitors in Disease Research

The concept of targeting the proteasome for therapeutic intervention emerged with the understanding of its critical role in cellular processes. nih.govahajournals.orgrupress.orgcancernetwork.com Proteasome inhibitors have a history of over 20 years in cancer therapy, particularly for hematologic malignancies. sciltp.comcancernetwork.comnih.govresearchgate.net The first proteasome inhibitor, bortezomib (B1684674) (Velcade), a reversible boronic acid inhibitor primarily targeting the chymotrypsin-like activity (β5 subunit) of the proteasome, marked a breakthrough in the treatment of multiple myeloma, receiving approval in 2003. sciltp.comnih.govresearchgate.net Bortezomib's success validated the proteasome as a viable drug target in cancer. rupress.orgcancernetwork.comnih.govresearchgate.net Subsequent proteasome inhibitors like carfilzomib (B1684676) and ixazomib (B1672701) were later approved, further expanding the therapeutic options for multiple myeloma and mantle cell lymphoma. sciltp.comnih.govresearchgate.net

While these early inhibitors demonstrated significant efficacy in certain cancers, they primarily targeted the constitutive proteasome, leading to potential side effects due to the proteasome's ubiquitous role in cellular processes. ahajournals.orgcancernetwork.comnih.govtum.de The lack of selectivity for specific proteasome subtypes limited their application in diseases where broader proteasome inhibition might be detrimental. This highlighted the need for inhibitors with greater specificity to minimize off-target effects and potentially address a wider range of conditions. ahajournals.orgcancernetwork.comtum.de

Genesis of Selective Immunoproteasome Inhibitors: The Case of ONX-0914

The recognition of the distinct structure, function, and tissue distribution of the immunoproteasome, particularly its prominent role in immune responses and inflammatory conditions, spurred interest in developing inhibitors that selectively target this proteasome subtype. encyclopedia.pubmdpi.comtandfonline.comalzdiscovery.orgebi.ac.uk The rationale was that selective inhibition of the immunoproteasome could modulate immune and inflammatory responses with potentially fewer side effects compared to inhibitors that target both constitutive and immunoproteasomes. tum.detandfonline.com

ONX-0914, originally known as PR-957, emerged as one of the early and most extensively studied selective immunoproteasome inhibitors. alzdiscovery.orgembopress.orgmedchemexpress.comscbt.comapexbt.com It is a potent and selective inhibitor, primarily targeting the LMP7 (β5i) catalytic subunit of the immunoproteasome. embopress.orgmedchemexpress.comapexbt.comselleckchem.com Research indicates that ONX-0914 exhibits significantly weaker activity against the β5 subunit of the constitutive proteasome, demonstrating its selectivity for the immunoproteasome. apexbt.comselleckchem.com This selectivity is partly attributed to structural differences between the S1 binding pocket of LMP7 and the corresponding pocket in β5c, where a bulkier tyrosine residue in ONX-0914 interacts favorably with the larger S1 pocket of LMP7. mdpi.comtandfonline.comnih.gov

The development of ONX-0914 provided a crucial tool for researchers to investigate the specific roles of the immunoproteasome in various biological processes and diseases. Preclinical studies utilizing ONX-0914 have demonstrated the therapeutic potential of selectively targeting the immunoproteasome, particularly in inflammatory and autoimmune disorders. ahajournals.orgalzdiscovery.orgembopress.orgmedchemexpress.comapexbt.comselleckchem.comnih.govashpublications.orgfrontiersin.orgdartmouth.edu

Research Findings with ONX-0914

Preclinical studies using ONX-0914 have provided valuable insights into the functions of the immunoproteasome and the potential therapeutic benefits of its selective inhibition.

Inflammatory and Autoimmune Diseases: ONX-0914 has shown efficacy in numerous mouse models of autoimmune diseases, including experimental arthritis, lupus, experimental autoimmune encephalomyelitis (a model for multiple sclerosis), and colitis. tum.dealzdiscovery.orgmedchemexpress.comapexbt.comselleckchem.comashpublications.orgdartmouth.edufrontiersin.org Treatment with ONX-0914 has been shown to attenuate disease progression, reduce inflammatory cytokine production (such as IL-23, TNF-α, and IL-6), and decrease cellular infiltration in affected tissues. ahajournals.orgembopress.orgmedchemexpress.comapexbt.comselleckchem.comfrontiersin.orgfrontiersin.org It has also been observed to reduce autoantibody levels in models like experimental arthritis and lupus. apexbt.comselleckchem.com The efficacy in these models appears to be linked to the inhibition of multiple immunoproteasome subunits, although it maximally inhibits LMP7. alzdiscovery.org

Viral Myocarditis: In a murine model of acute viral myocarditis, ONX-0914 treatment was found to be highly protective, reducing heart inflammation, organ damage, and preventing overwhelming pro-inflammatory cytokine production. embopress.org

Atherosclerosis: Studies in hyperlipidemic mice demonstrated that ONX-0914 treatment reduced atherosclerotic lesion size and inhibited proatherogenic memory T cells and antigen-presenting cells. ahajournals.org

Cancer Research: While initial proteasome inhibitors focused on cancer, ONX-0914 has also been investigated in this area. It has shown activity in certain cancer models, including acute lymphoblastic leukemia (ALL) and glioblastoma cells. nih.govnih.gov In ALL cells expressing the MLL-AF4 fusion protein, ONX-0914 exhibited cytotoxicity and delayed tumor growth in a mouse xenograft model. nih.govdartmouth.edu In human glioblastoma cells, ONX-0914 inhibited proliferation and induced apoptosis and autophagy. nih.gov

Selectivity Profile of ONX-0914

ONX-0914 is recognized for its selective inhibition of the immunoproteasome, particularly the LMP7 subunit. medchemexpress.comapexbt.comselleckchem.com

Proteasome SubunitONX-0914 Inhibition (IC₅₀)Selectivity Ratio (vs. LMP7)
LMP7 (β5i)~10 nM (human/mouse)1x
β5c (Constitutive)0.92 - 1.04 µM (mouse/human)~90-100x
LMP2 (β1i)~60% inhibition at efficacious doses-
MECL-1 (β2i)Minor effects at efficacious doses-

Note: IC₅₀ values can vary depending on the specific assay and cell type used. The selectivity ratios are approximate based on reported data.

This table highlights the significant selectivity of ONX-0914 for LMP7 over the constitutive β5c subunit. While it also inhibits LMP2 to some extent at efficacious doses, its primary target is LMP7. alzdiscovery.orgdartmouth.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H40N4O7 B1684681 (4xi)-4,5-Anhydro-1,2-dideoxy-4-methyl-2-({N-[(morpholin-4-yl)acetyl]-L-alanyl-O-methyl-L-tyrosyl}amino)-1-phenyl-D-glycero-pent-3-ulose CAS No. 960374-59-8

Properties

CAS No.

960374-59-8

Molecular Formula

C31H40N4O7

Molecular Weight

580.7 g/mol

IUPAC Name

(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

InChI

InChI=1S/C31H40N4O7/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38)/t21-,25-,26-,31?/m0/s1

InChI Key

WQAVPPWWLLVGFK-ZCKRSBOQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Appearance

white to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-3-(4-methoxyphenyl)-N-((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide
ONX 0914
PR-957

Origin of Product

United States

Molecular Mechanisms of Immunoproteasome Inhibition by Onx 0914

Selectivity Profile of ONX-0914 for Immunoproteasome Subunits

ONX-0914 exhibits a distinct selectivity profile for the immunoproteasome subunits, although this selectivity can be concentration-dependent and influenced by the duration of exposure and cellular context. embopress.orgnih.govnih.gov

Specificity for LMP7 (β5i) Catalytic Activity

ONX-0914 was initially characterized as a potent and selective inhibitor of the LMP7 (β5i) subunit, which is responsible for the chymotrypsin-like activity of the immunoproteasome. apexbt.comnih.govguidetopharmacology.orgmedchemexpress.com Studies have shown that ONX-0914 is significantly more selective for LMP7 compared to the constitutive proteasome subunit β5c. nih.govcenmed.comalzdiscovery.org This preferential inhibition of LMP7 has been demonstrated in various cell types and in vivo models. apexbt.comnih.govclinexprheumatol.org At pharmacologically relevant concentrations, ONX-0914 can achieve near-complete inhibition of LMP7 activity. nih.gov

Inhibition of LMP2 (β1i) at Higher Concentrations or in Specific Contexts

While primarily selective for LMP7, ONX-0914 has also been shown to inhibit the LMP2 (β1i) subunit, which possesses caspase-like activity, particularly at higher concentrations or with prolonged exposure. embopress.orgnih.govnih.govashpublications.org Some studies indicate that ONX-0914 inhibits LMP2 at concentrations similar to those that inhibit β5c. nih.govresearchgate.net The degree of LMP2 inhibition by ONX-0914 can vary depending on the experimental setting and the specific tissue or cell type being studied. embopress.orgnih.govresearchgate.net Co-inhibition of LMP2 alongside LMP7 appears to be important for the full anti-inflammatory effects observed with ONX-0914 in some contexts. embopress.orgresearchgate.netnih.gov

Effects on MECL-1 (β2i)

Here is a summary of the selectivity profile based on reported data:

Immunoproteasome SubunitCatalytic ActivityONX-0914 InhibitionNotes
LMP7 (β5i)Chymotrypsin-likePotent and SelectivePrimary target; near-complete inhibition at relevant concentrations. apexbt.comnih.govguidetopharmacology.orgnih.govmedchemexpress.com
LMP2 (β1i)Caspase-likeInhibitedAt higher concentrations or longer exposure; similar concentrations to β5c inhibition in some studies. embopress.orgnih.govnih.govashpublications.orgresearchgate.net
MECL-1 (β2i)Trypsin-likeMinor effectsInhibition increases with longer incubation. apexbt.comnih.govalzdiscovery.org

Mode of Inhibition: Irreversible and Covalent Binding

ONX-0914 functions as an irreversible inhibitor of the immunoproteasome. medchemexpress.commdpi.comresearchgate.net Its mechanism of action involves covalent binding to the N-terminal threonine residue in the active site of the targeted catalytic subunits. kezarlifesciences.com This covalent modification leads to a stable inhibition of the proteasome's proteolytic activity. The irreversible nature of ONX-0914 binding contributes to sustained inhibition of the targeted immunoproteasome subunits. embopress.orgmdpi.com Evidence of this covalent binding can be observed as an upward shift in the molecular weight of the inhibited subunits during Western blot analysis due to the attached inhibitor molecule. embopress.orgmdpi.comresearchgate.net

Structural Basis for Subunit Selectivity

The selectivity of ONX-0914 for immunoproteasome subunits, particularly LMP7, is attributed to the structural differences between the active sites of the constitutive and immunoproteasome catalytic subunits. X-ray crystallography studies of ONX-0914 bound to the immunoproteasome have provided insights into the molecular basis for this selectivity. nih.govembopress.orgembopress.orgmdpi.com

The S1 binding pocket of LMP7 is larger and more accommodating than the corresponding pocket in the constitutive β5c subunit. mdpi.com The P1 phenylalanine residue of ONX-0914 is well stabilized by interactions within the S1 pocket of LMP7. nih.govmdpi.com In contrast, the smaller S1 pocket of β5c, particularly due to the presence of a methionine residue at position 45, creates steric hindrance and requires more energy for the inhibitor to bind effectively, resulting in reduced potency and selectivity for β5c. nih.govmdpi.com

While the LMP2 subunit's substrate pocket could theoretically favor ONX-0914 binding, steric hindrance also plays a role in limiting the extent of LMP2 inhibition compared to LMP7, especially at lower concentrations. embopress.org The structural requirements for strong inhibitor binding are less present in the β1, β2, and β2i (MECL-1) subunits, which have larger and more hydrophilic S1 pockets compared to LMP7. nih.gov

The specific chemical structure of ONX-0914, a tetrapeptide epoxyketone, contributes to its binding mode and selectivity. researchgate.netacs.org The epoxyketone functional group is key to the irreversible covalent interaction with the active site threonine. kezarlifesciences.com

Cellular and Subcellular Effects of Onx 0914

Impact on Proteostasis and Protein Degradation Pathways

The inhibition of immunoproteasome activity by ONX-0914 can disrupt the delicate balance of protein production and degradation, leading to alterations in proteostasis.

Ubiquitin-Conjugate Accumulation in Specific Cell Types

Proteasome inhibition is typically associated with the accumulation of ubiquitinated proteins, which are substrates targeted for degradation by the ubiquitin-proteasome system mdpi.com. Studies investigating ONX-0914 have shown varied effects on ubiquitin-conjugate accumulation depending on the cell type and experimental conditions. In activated CD4+ T cells, ONX-0914 treatment induced a robust accumulation of ubiquitin-conjugates after 3–4 hours of stimulation frontiersin.org. This effect was dependent on the presence of LMP7, as cells from LMP7-deficient mice did not show similar accumulation frontiersin.org. Notably, unstimulated ONX-0914-treated cells showed less ubiquitin-conjugate accumulation, suggesting the proteostasis stress is largely activation-induced in this context frontiersin.org. In human CD14+ monocytes, ONX-0914 treatment also led to an accumulation of polyubiquitylated proteins aai.org. This accumulation in monocytes was protected by inhibiting protein synthesis with cycloheximide, indicating that newly synthesized proteins contribute to the protein load in these cells upon immunoproteasome inhibition aai.org. In contrast, a study using a murine coronavirus infection model observed increased endoplasmic reticulum stress in the livers of ONX-0914-treated mice, but this was not associated with an accumulation of ubiquitinated protein in the liver asm.org. Similarly, in bone marrow-derived dendritic cells infected with the same virus, ONX-0914 increased the abundance of proteins conjugated with K48 ubiquitin and mono- and poly-ubiquitinated proteins in vitro, but infection itself did not have a substantial effect, and in vivo liver samples did not show substantial effects of IP inhibition on ubiquitinated protein levels asm.org.

Endoplasmic Reticulum Stress Induction

The accumulation of misfolded or unfolded proteins, which can result from impaired proteasome activity, can trigger endoplasmic reticulum (ER) stress ahajournals.org. Research indicates that ONX-0914 can induce ER stress in certain cellular contexts. In a murine coronavirus infection model, increased evidence of ER stress pathway gene expression was observed in both the lungs and livers of infected mice treated with ONX-0914 compared to controls nih.gov. This suggests that the immunoproteasome may play a role in minimizing proteotoxic stress, particularly in the liver, during acute coronavirus infection nih.gov. In bone marrow-derived dendritic cells, ONX-0914 exposure in the absence of infection had no significant effect on ER stress-associated gene mRNA levels, but in infected cells, ONX-0914 enhanced the expression of genes involved in ER stress pathways asm.org. In human CD14+ monocytes, ONX-0914 treatment activated the unfolded protein response (UPR), a key pathway initiated in response to ER stress aai.org. The induction of downstream UPR-activated genes like BIP, EDEM, and Grp94 was detected in ONX-0914-treated, LPS-stimulated monocytes aai.org. Under chronic ER stress, the transcription factor CHOP is upregulated and can promote cell death aai.org. While the UPR is conventionally seen as an ER-stress response, protein accumulation can also occur in the cytoplasm aai.org.

Nrf1-mediated Upregulation of Standard Proteasomes

Cells possess adaptive mechanisms to cope with proteasome inhibition and the resulting proteotoxic stress. One such mechanism involves the transcription factor Nrf1 (Nuclear factor erythroid 2-related factor 1), which regulates the transcription of proteasome subunits ashpublications.orgfrontiersin.org. Studies have shown that ONX-0914 can induce Nrf1-mediated responses. In ONX-0914-treated T cells that recovered from proteostasis stress without undergoing apoptosis, there was apparent Nrf1-mediated upregulation of standard proteasomes frontiersin.orgnih.govresearchgate.net. This was supported by the detection of soluble Nrf1 in lysates from ONX-0914-treated cells, correlating with slightly increased β5c protein levels, a subunit of the standard proteasome frontiersin.org. In contrast, soluble Nrf1 was not detected in cells treated with the broad-spectrum proteasome inhibitor MG-132, possibly due to aggregation and insolubility at higher inhibition levels frontiersin.org. In myeloma cells, recovery of total β5 activity after ONX-0914 treatment was mediated by Nrf1, which regulates the transcription of constitutive proteasome subunits but not immunoproteasome subunits ashpublications.orgnih.gov. ONX-0914 treatment in primary microglia also resulted in the induction of Nrf1 cleavage and a significant induction of the standard proteasome subunit Psma2, an effect caused by Nrf1 frontiersin.org. A compensatory increase in PSMB5 mRNA and β5c protein levels, along with Nrf1 induction, was also observed in ONX-0914-treated SUP-B15 cells d-nb.info.

Regulation of Cellular Signaling Pathways

Beyond its direct impact on protein degradation, ONX-0914 influences various cellular signaling pathways, which contributes to its observed biological effects.

Modulation of ERK Phosphorylation

The Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in various cellular processes, including cell activation, proliferation, and differentiation. Research indicates that ONX-0914 modulates ERK phosphorylation. In primary human and mouse lymphocytes, ONX-0914 treatment reduced the sustainment of ERK phosphorylation frontiersin.orgnih.govuni-konstanz.denih.gov. Specifically, in naïve T cells from wild-type mice, ONX-0914 significantly reduced ERK phosphorylation, but this effect was absent in LMP7-deficient mice frontiersin.orgnih.gov. Total ERK levels remained unaffected frontiersin.orgnih.gov. ONX-0914 also reduced ERK phosphorylation in primary human CD4+ T cells frontiersin.orgnih.gov. This reduction in ERK phosphorylation sustainment in primary T cells was validated in multiple experiments frontiersin.orgnih.gov. While broad-spectrum proteasome inhibitors like MG-132 reduced both MEK and ERK phosphorylation, ONX-0914 primarily affected ERK phosphorylation nih.gov. Increased DUSP6 protein levels due to impaired degradation were observed in ONX-0914-treated cells, and DUSP6 is a phosphatase known to dephosphorylate ERK frontiersin.orgmdpi.com. However, studies using DUSP6-deficient cells suggested that the accumulation of DUSP6 did not non-redundantly cause the reduced ERK phosphorylation observed with ONX-0914 frontiersin.orgnih.gov.

Effects on NF-κB and Other Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory and immune responses. Studies have investigated the impact of ONX-0914 on NF-κB signaling, often finding minimal or no direct effect. In primary human and mouse lymphocytes, ONX-0914 treatment left NF-κB and other signaling pathways largely unaffected while reducing ERK phosphorylation frontiersin.orgnih.gov. Previous reports also indicated that ONX-0914 treatment did not affect NF-κB signaling, as assessed by luciferase reporter assays or by IκBα degradation and p65 nuclear translocation in macrophages and cardiomyocytes uni-konstanz.de. Analysis of IκBα degradation, p65 phosphorylation, and p65 nuclear translocation in primary T cells treated with ONX-0914 also revealed no impairment of canonical NF-κB signaling, consistent with prior findings uni-konstanz.de. While ONX-0914 has been shown to block the production of certain cytokines in an NF-κB independent manner axonmedchem.comclinexprheumatol.org, some studies in myometrial cells suggested that LMP7 silencing using ONX-0914 could reduce NF-κB RelA activity nih.gov. In Th17 cells, ONX-0914 treatment reportedly affected the NF-κB p105 signaling pathway and IRF4 expression, although another study indicated ERK phosphorylation was unaffected in this context oncotarget.com.

Beyond ERK and NF-κB, other signaling pathways have been examined. In primary T cells, ONX-0914 treatment did not indicate an influence on the Ca2+-NFAT signaling pathway, Akt(Thr308) signaling, mTORC1 (indicated by S6 phosphorylation), mTORC2 (indicated by Akt(Ser473) phosphorylation), or p38 uni-konstanz.de. However, another study in TLR7-activated bone marrow macrophages reported reduced ERK1/2, p38, and JNK phosphorylation upon ONX-0914 treatment nih.gov. In primary neuronal cells, ONX-0914 did not appear to interfere with CREB signaling pathways nih.gov.

Effects on Cell Fate and Proliferation

Studies have explored the impact of ONX-0914 on critical cellular processes such as apoptosis, autophagy, and cell cycle progression in various cell lines.

Induction of Apoptosis in Specific Cell Lines

ONX-0914 has been shown to induce apoptosis in specific cancer cell lines. In human glioblastoma cells, including LN229, GBM8401, and U87MG lines, treatment with ONX-0914 led to increased apoptotic cell death nih.govresearchgate.netresearchgate.net. For instance, treatment with 1 mM ONX-0914 for 24 hours resulted in apoptotic rates of 12.2%, 26.6%, and 10.3% in LN229, GBM8401, and U87MG cells, respectively nih.govresearchgate.net. This induction of apoptosis is associated with the cleavage of PARP nih.govresearchgate.netresearchgate.net. Additionally, ONX-0914 has been found to induce apoptosis in acute lymphoblastic leukemia (ALL) cells expressing the KMT2A::AFF1 (MLL-AF4) fusion protein researchgate.netnih.gov. B cells have also shown susceptibility to apoptosis after ONX-0914 treatment frontiersin.org.

Here is a summary of apoptosis induction in glioblastoma cell lines:

Cell LineONX-0914 ConcentrationApoptotic Cell Death Rate
LN2291 mM12.2%
GBM84011 mM26.6%
U87MG1 mM10.3%

Autophagy Induction

ONX-0914 treatment has also been observed to induce autophagy in various cell types. In human glioblastoma cells (LN229, GBM8401, and U87MG), ONX-0914 treatment for 24 hours increased autophagy nih.govmdpi.comresearchgate.net. For example, in LN229 cells, 0.25 mM and 0.5 mM ONX-0914 increased autophagy to 16.96% and 38.9%, respectively mdpi.comresearchgate.net. In GBM8401 cells, 0.25 mM and 0.5 mM ONX-0914 increased autophagy to 18.5% and 27.8%, respectively mdpi.comresearchgate.net. U87MG cells showed an increase to 12.5% autophagy with 0.5 mM ONX-0914 mdpi.comresearchgate.net. The induction of autophagy by ONX-0914 in glioblastoma cells is supported by increased levels of LC3B-II researchgate.net. Furthermore, ONX-0914 has been shown to induce autophagy in high glucose-challenged HUVECs portlandpress.com.

Here is a summary of autophagy induction in glioblastoma cell lines:

Cell LineONX-0914 ConcentrationAutophagy Percentage
LN2290.25 mM16.96%
LN2290.5 mM38.9%
GBM84010.25 mM18.5%
GBM84010.5 mM27.8%
U87MG0.5 mM12.5%
LN2291 mM68.9%
GBM84011 mM70.8%
U87MG1 mM28.8%

Cell Cycle Arrest (G1 Phase)

ONX-0914 treatment has been shown to induce cell cycle arrest, specifically in the G1 phase, in glioblastoma cells nih.govresearchgate.netresearchgate.netdntb.gov.ua. Treatment of LN229, GBM8401, and U87MG cells with 0.5 mM ONX-0914 for 24 hours resulted in an increase in the G1 phase population to 68.2%, 59.5%, and 80%, respectively nih.govresearchgate.net. Concurrently, the S phase population was reduced in these cell lines nih.govresearchgate.net. This G1 phase arrest contributes to the inhibition of glioblastoma cell proliferation nih.gov.

Here is a summary of G1 phase cell cycle arrest in glioblastoma cell lines after treatment with 0.5 mM ONX-0914 for 24 hours:

Cell LineG1 Phase Population
LN22968.2%
GBM840159.5%
U87MG80%

Influence on p53 and BCL-2 Expression

The effects of ONX-0914 on apoptosis and cell fate are linked to its influence on key regulatory proteins, including p53 and BCL-2. Studies in human glioblastoma cells have shown that ONX-0914 treatment increases the levels of p53 and phosphorylated p53 nih.govresearchgate.netnih.gov. p53 is known to play a role in managing apoptosis and autophagy in cancer cells nih.govnih.gov. Furthermore, ONX-0914 treatment leads to a reduction in the protein expression of BCL-2 nih.govresearchgate.netresearchgate.net. BCL-2 is an anti-apoptotic protein, and its downregulation contributes to the induction of apoptosis nih.govresearchgate.net. The p53 inhibitor pifithrin (B1216626) has been shown to attenuate apoptosis induced by ONX-0914 while enhancing autophagy nih.govresearchgate.netnih.gov.

Impact on Antigen Presentation

As a selective inhibitor of the immunoproteasome, which is involved in the generation of peptides for MHC class I presentation, ONX-0914 has an impact on antigen presentation ahajournals.orgahajournals.org. The immunoproteasome plays a crucial role in processing intracellular proteins into peptides that are then presented on the cell surface by MHC class I molecules, a key step in initiating T cell-mediated immune responses ahajournals.orgahajournals.org. Inhibition of the immunoproteasome with ONX-0914 can therefore affect the repertoire of peptides available for MHC class I presentation, potentially influencing T cell activation and function ahajournals.orgfrontiersin.orguni-konstanz.de. Studies have indicated that ONX-0914 treatment can reduce the levels and activation of antigen-presenting cells, such as dendritic cells and macrophages ahajournals.orgahajournals.orgnih.gov. This impact on antigen-presenting cells, along with potential direct effects on T cells, contributes to the immunosuppressive effects observed with immunoproteasome inhibition ahajournals.orgahajournals.orgfrontiersin.orgnih.gov. While the direct effect on MHC class I peptide presentation by ONX-0914 is a primary mechanism related to its immunoproteasome inhibition, its broader impact on antigen presentation also involves effects on the cells responsible for this process.

Modulation of Immune Responses by Onx 0914 in Preclinical Models

Effects on Cytokine and Chemokine Production

Preclinical research indicates that ONX-0914 significantly impacts the production of cytokines and chemokines, key signaling molecules that orchestrate immune and inflammatory responses. wikidata.org

Inhibition of Pro-inflammatory Cytokines (e.g., IL-17A, IL-23, TNF-α, IL-6)

Studies have consistently shown that ONX-0914 can effectively reduce the levels of various pro-inflammatory cytokines in preclinical models of autoimmune and inflammatory diseases. For instance, in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with ONX-0914 led to decreased levels of IL-17A and IL-23. nih.govnih.govuni.luciteab.com Similarly, in models of rheumatoid arthritis, lupus, and inflammatory bowel disease, ONX-0914 has been shown to inhibit the production of crucial pro-inflammatory cytokines, including TNF-α and IL-6. wikidata.orgebi.ac.uknih.gov These findings suggest that the immunoproteasome plays a critical role in the production of these cytokines, and its inhibition by ONX-0914 can dampen inflammatory cascades.

Regulation of Chemokine Levels

In addition to cytokines, ONX-0914 has also been observed to regulate chemokine levels in preclinical settings. Studies have reported reduced levels of certain chemokines following ONX-0914 administration in disease models. wikidata.org This modulation of chemokine profiles can impact the recruitment and migration of immune cells to sites of inflammation.

Influence on T Cell Subsets and Function

ONX-0914 exerts significant influence on the differentiation and function of various T cell subsets, which are central players in adaptive immunity.

Impairment of Primary T Cell Activation

Preclinical data suggest that ONX-0914 can impair the primary activation of T cells. This effect is likely linked to its impact on proteasome-dependent processes essential for T cell signaling and proliferation upon encountering an antigen.

Reduction of Th1 and Th17 Polarization

A prominent effect of ONX-0914 observed in preclinical studies is the reduction in the polarization of naive T cells into pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) subsets. nih.govcenmed.comnih.govciteab.com Th17 cells, characterized by the production of IL-17A and IL-22, and Th1 cells, which produce IFN-gamma, are key contributors to the pathology of many autoimmune and inflammatory diseases. nih.govnih.govciteab.com By inhibiting immunoproteasome activity, ONX-0914 interferes with the molecular pathways necessary for the differentiation and maintenance of these pathogenic T cell populations. nih.govnih.govciteab.com

Alteration of αβ+ and γδ+ T cell Subsets

Immunoproteasome inhibition by ONX-0914 has been shown to alter the balance of αβ+ and γδ+ T cell subsets in preclinical models of psoriasis nih.govnih.govfrontiersin.org. In Card14ΔE138+/- mice, which spontaneously develop psoriasis-like symptoms, ONX-0914 treatment reduced the percentage of αβ+ T cells and those secreting IL-17A in the skin nih.govfrontiersin.org. Conversely, the frequency of γδ+ T cells and their production of IL-22 were observed to increase with ONX-0914 treatment in this model nih.govfrontiersin.org. This suggests that ONX-0914 can influence the composition and cytokine production profiles of these T cell populations in inflammatory settings nih.govfrontiersin.org.

Effects on B Cell Activation and Autoantibody Production

ONX-0914 influences B cell activity, affecting primary activation, autoantibody production, and plasma cell function nih.govnih.govnih.gov.

Impairment of Primary B Cell Activation

ONX-0914 treatment has been shown to impair primary B cell activation in vitro frontiersin.orgnih.govnih.gov. Studies using primary human and murine lymphocytes revealed that ONX-0914 treatment blunted the sustainment of ERK signaling, a key pathway involved in lymphocyte activation frontiersin.orgnih.govnih.gov. While ONX-0914 induced mild proteostasis stress in both T and B cells, B cells were found to be more susceptible to apoptosis induction after ONX-0914 treatment compared to T cells frontiersin.orgnih.govnih.govuni-konstanz.de.

Reduction in Autoantibody Levels

Preclinical studies have demonstrated that ONX-0914 treatment can lead to a reduction in autoantibody levels in various autoimmune disease models nih.govselleckchem.comprobechem.comnih.gov. In mouse models of rheumatoid arthritis and lupus, ONX-0914 treatment resulted in reductions in autoantibody levels selleckchem.comprobechem.com. In the collagen-induced arthritis (CIA) model, immunoproteasome inhibition with ONX-0914 was associated with a decrease in circulating levels of autoantibodies clinexprheumatol.orgapexbt.com. In a rat kidney transplantation model, ONX-0914 treatment confirmed a long-term reduction in alloantibody production nih.gov.

Impact on Plasma Cell Function (Migration, Adhesion, Survival)

Ex vivo and in vitro studies have indicated that ONX-0914 impacts plasma cell function, primarily by affecting factors related to migration, adhesion, and survival, rather than directly inducing cell death nih.govresearchgate.net. In a rat kidney transplantation model, ONX-0914 treatment induced plasma cell apoptosis by activating the unfolded protein response and suppressing plasma cell survival factors nih.govresearchgate.netresearchgate.net. ONX-0914 suppressed the expression of adhesion molecules such as VLA-4 and LFA-1, as well as plasma cell survival factors like APRIL and IL-6, in the bone marrow nih.govresearchgate.netresearchgate.net. Concurrently, the expression of the APRIL receptor BCMA, the IL-6 receptor, and the chemokine receptors CXCR4 and CXCR3 were downregulated on plasma cells nih.govresearchgate.netresearchgate.net.

Effects on Dendritic Cells

Preclinical research indicates that ONX-0914 influences the function and levels of dendritic cells (DCs), which are critical antigen-presenting cells (APCs) that initiate and shape adaptive immune responses nih.govuu.nl. Studies have shown that ONX-0914 treatment can reduce the levels and activation of dendritic cells in various immune compartments in mouse models nih.govahajournals.org.

Specifically, in murine models of atherosclerosis, ONX-0914 treatment significantly reduced the levels of conventional CD11c+MHC-II+ dendritic cells in the aortic arch draining cervical lymph nodes nih.govahajournals.org. This reduction in DC levels and activation was associated with reduced levels of antigen-experienced T cells during early plaque formation nih.govahajournals.org.

Furthermore, immunoproteasome inhibition by ONX-0914 has been shown to affect DC functionality by inhibiting their capacity to prime T cells nih.govahajournals.org. In vitro studies comparing ONX-0914 with bortezomib (B1684674), a less selective proteasome inhibitor, demonstrated that both compounds hampered the differentiation of monocyte-derived dendritic cells, with IFN-alpha-induced DCs being more profoundly affected by proteasome inhibition researchgate.net. Both ONX-0914 and bortezomib also suppressed the ability of these DCs to induce allogeneic T-cell proliferation researchgate.net. Additionally, ONX-0914 inhibited the release of proinflammatory cytokines from monocytes and dendritic cells nih.govmdpi.com.

In a mouse model of experimental autoimmune myasthenia gravis (EAMG), ONX-0914 treatment was found to reduce the number of antigen-presenting cells researchgate.net. This effect, alongside a reduction in T follicular helper (Tfh) cells and a decrease in autoantibody affinity, contributed to the amelioration of EAMG severity researchgate.net.

While ONX-0914 has demonstrated effects on reducing DC levels and function in certain inflammatory contexts, studies in a murine model of acute coronavirus respiratory infection showed that ONX-0914 did not affect viral replication in bone marrow-derived dendritic cells in vitro researchgate.net.

The observed effects of ONX-0914 on dendritic cells in preclinical models suggest that its immunomodulatory activity, particularly in autoimmune and inflammatory settings, may involve altering DC numbers, activation status, and their capacity for antigen presentation and cytokine secretion.

Maintenance of Immune Homeostasis

The role of ONX-0914 in maintaining immune homeostasis in preclinical models is complex and appears to be context-dependent alzdiscovery.org. While preclinical studies have demonstrated the efficacy of ONX-0914 in animal models of various autoimmune diseases, such as rheumatoid arthritis, diabetes, multiple sclerosis, colitis, and lupus, without significantly impacting normal immune function in those specific models, other studies highlight potential disruptions to immune homeostasis under different challenges alzdiscovery.orgmedkoo.comnih.govresearchgate.netclinexprheumatol.org.

In models of autoimmune diseases, ONX-0914's ability to inhibit the immunoproteasome contributes to its therapeutic effects by modulating various immune cell functions. This includes skewing T cell differentiation away from pro-inflammatory Th1 and Th17 cells and potentially promoting regulatory T cells, inhibiting inflammatory cytokine production, and reducing autoantibody levels nih.govmedkoo.comnih.govfrontiersin.orgresearchgate.netclinexprheumatol.orguu.nlmdpi.com. These effects collectively contribute to the attenuation of excessive immune responses characteristic of autoimmune conditions, thereby helping to restore a semblance of immune balance in the context of disease alzdiscovery.orgnih.govclinexprheumatol.org.

However, the impact of ONX-0914 on immune homeostasis can be altered when the immune system is challenged, such as during infection alzdiscovery.org. In a mouse model of fungal infection (Candida albicans), treatment with ONX-0914 increased susceptibility to infection and fungal burden, leading to increased neutrophil recruitment and immunopathology alzdiscovery.org. This suggests that chronic immunoproteasome inhibition could potentially increase the risk for certain types of infections by compromising the immune system's ability to clear pathogens effectively alzdiscovery.org. Similarly, in a murine model of acute Coxsackievirus B3 (CVB3) myocarditis, while one study suggested ONX-0914 could offer protection from virus-induced immunopathology and support adaptive immune responses, another study in a different mouse strain indicated that ONX-0914 treatment initiated prior to infection could increase viral cytotoxicity and promote infiltration of myeloid immune cells into the heart nih.govmdpi.com.

The observed effects on immune homeostasis are likely linked to the immunoproteasome's broad roles in immune function, including promoting antigen presentation and regulating cytokine secretion and T cell differentiation alzdiscovery.orgnih.gov. Inhibition of immunoproteasome subunits by ONX-0914 can limit the diversity of generated antigenic and signaling peptides, which could compromise the ability of the immune system to clear some types of pathogens alzdiscovery.org.

Despite these potential risks under infectious challenge, studies in autoimmune models often report therapeutic benefits without significant impact on normal immune function, possibly due to the short duration of treatment in these studies or the specific context of the disease model alzdiscovery.org. The selectivity of ONX-0914 for the immunoproteasome over the constitutive proteasome is intended to improve safety compared to less selective inhibitors, although its selectivity is not absolute alzdiscovery.orgnih.govmdpi.commedkoo.comcenmed.com.

Therapeutic Efficacy of Onx 0914 in Disease Models Preclinical Investigations

Autoimmune and Inflammatory Disorders

Preclinical studies have consistently shown that ONX-0914 can ameliorate disease progression and severity in several models of autoimmune and inflammatory conditions. nih.govalzdiscovery.org Its efficacy stems from its ability to inhibit inflammatory T-cell subsets, such as Th1 and Th17 cells, and reduce the secretion of pro-inflammatory cytokines. nih.gov

In murine models of rheumatoid arthritis (RA), ONX-0914 has been shown to prevent joint-specific inflammation, decrease the production of inflammatory cytokines, and lessen joint damage. google.com Treatment with ONX-0914 effectively suppresses the progression of RA by rebalancing the differentiation of CD4+ T cells. nih.gov The compound inhibits the activity of the LMP7 subunit of the immunoproteasome, which is highly expressed in immune cells at the site of inflammation. nih.gov This inhibition leads to a reduction in the production of key inflammatory mediators like IL-23, IFNγ, and IL-2. nih.gov Studies using epoxyketone-type proteasome inhibitors, including ONX-0914, in mononuclear blood cells from RA patients have further highlighted their potential. nih.gov

ModelKey FindingsReference
Murine RA ModelsPrevents joint inflammation, reduces cytokine production, ameliorates joint damage. google.com
In vitro (RA patient cells)Inhibits LMP7 activity, decreases production of IL-23, IFNγ, and IL-2. nih.gov

ONX-0914 has demonstrated beneficial effects in mouse models of systemic lupus erythematosus (SLE) and lupus nephritis. nih.govgoogle.com Its therapeutic action in these models is attributed to the dual inhibition of type I interferon production and the reduction of autoantibody-secreting cells. reumatologiaclinica.org By targeting the immunoproteasome, ONX-0914 effectively reduces the number of plasma cells and suppresses the synthesis of autoantibodies, key drivers of SLE pathology. reumatologiaclinica.org These effects make immunoproteasome inhibitors like ONX-0914 a promising therapeutic strategy for SLE. reumatologiaclinica.org

ModelKey FindingsReference
Murine Lupus ModelsPrevents disease development, reduces autoantibody synthesis, suppresses IFN-α production. reumatologiaclinica.org
Murine Lupus ModelsDemonstrated better tolerability than bortezomib (B1684674) with equivalent activity. google.com

Experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis, has been a key area of investigation for ONX-0914's efficacy. nih.govnih.govresearchgate.net Studies have shown that ONX-0914 treatment significantly attenuates the progression of EAE in both MOG35-55 and PLP139-151-induced models. nih.govnih.govresearchgate.net The administration of ONX-0914 leads to a marked reduction in the infiltration of cytokine-producing CD4+ cells into the central nervous system. nih.govnih.govresearchgate.net Furthermore, in a relapsing-remitting model of EAE, ONX-0914 prevented disease exacerbation. nih.govnih.gov Mechanistically, the inhibitor was found to impair the differentiation of Th1 and Th17 cells in the draining lymph nodes following EAE induction. nih.govnih.gov

EAE ModelKey FindingsReference
MOG35-55-induced EAEAttenuated disease progression, reduced infiltration of cytokine-producing CD4+ cells in the CNS. nih.govnih.govresearchgate.net
PLP139-151-induced EAEAttenuated disease progression. nih.govnih.gov
Relapsing-Remitting EAEPrevented disease exacerbation. nih.govnih.gov
General EAE ModelsImpaired differentiation of Th1 and Th17 cells. nih.govnih.gov

In the experimental autoimmune myasthenia gravis (EAMG) model, ONX-0914 has been shown to ameliorate the severity of the disease. myastheniagravisnews.comnih.gov The therapeutic effect is linked to a modulation of the humoral immune response. Specifically, ONX-0914 treatment reduces the affinity of autoantibodies for the acetylcholine (B1216132) receptor (AChR). myastheniagravisnews.com This is accompanied by a decrease in the populations of follicular helper T (Tfh) cells and antigen-presenting cells. myastheniagravisnews.comnih.govfrontiersin.org Additionally, the percentage of Th17 cells is reduced, and the secretion of IL-17 is inhibited, suggesting that ONX-0914 may halt the progression of EAMG by impacting multiple arms of the autoimmune response. myastheniagravisnews.comnih.gov

ModelKey FindingsReference
Experimental Autoimmune Myasthenia Gravis (EAMG)Ameliorated disease severity by reducing autoantibody affinity. myastheniagravisnews.comnih.gov
EAMGDecreased follicular helper T (Tfh) cells and antigen-presenting cells. myastheniagravisnews.comnih.govfrontiersin.org
EAMGReduced the percentage of Th17 cells and inhibited IL-17 secretion. nih.gov

The therapeutic potential of ONX-0914 has also been investigated in murine models of psoriasis. frontiersin.orgnih.govnih.gov In both the Card14ΔE138+/- spontaneous model and the imiquimod-induced model, treatment with ONX-0914 resulted in a significant reduction in skin thickness, inflammation scores, and pathological lesions in the skin. frontiersin.orgnih.govnih.gov Furthermore, immunoproteasome inhibition led to the normalization of pro-inflammatory gene expression in the ear and a significant reduction in inflammatory infiltrate. frontiersin.orgnih.gov This was associated with a notable alteration in the αβ+ and γδ+ T cell subsets. frontiersin.orgnih.gov Specifically, ONX-0914 treatment reduced the presence of CD3+, CD4+, and IL-17A+ cells in the skin. frontiersin.org

Psoriasis ModelKey FindingsReference
Card14ΔE138+/- Spontaneous ModelSignificantly decreased ear and epidermal thickness, reduced inflammation score. frontiersin.org
Imiquimod-induced ModelSignificantly reduced skin thickness and inflammation scores. frontiersin.orgresearchgate.net
Both ModelsNormalized expression of pro-inflammatory genes, reduced inflammatory infiltrate, and altered T cell subsets. frontiersin.orgnih.gov

Preclinical studies have indicated that ONX-0914 is effective in animal models of inflammatory bowel disease (IBD), specifically colitis. nih.govalzdiscovery.org While detailed mechanisms in the context of IBD are part of ongoing research, the known anti-inflammatory properties of ONX-0914, such as the inhibition of Th1 and Th17 cell differentiation and the reduction of pro-inflammatory cytokine production, are believed to contribute to its therapeutic efficacy in colitis models. nih.gov The ability of ONX-0914 to modulate the immune response in the gut provides a strong rationale for its potential as a treatment for IBD.

Diabetes Mellitus Type I

Preclinical investigations into the therapeutic efficacy of ONX-0914 for Type 1 Diabetes have explored its effects on complications associated with the disease. In a streptozotocin (B1681764) (STZ)-induced Type 1 Diabetes Mellitus mouse model, which mimics the hyperglycemic state of the disease, treatment with ONX-0914 demonstrated a significant impact on the development of diabetic cardiomyopathy, a serious complication of diabetes.

Researchers observed that the immunoproteasome subunit LMP7 was overexpressed in the cardiac tissue of diabetic mice. The administration of ONX-0914, a pharmacological inhibitor of LMP7, led to a notable alleviation of myocardial fibrosis and an improvement in cardiac function. Furthermore, ONX-0914 treatment was found to reduce the protein levels of mesenchymal markers, such as Vimentin, α-smooth muscle actin, and SM22α, while increasing the levels of endothelial markers like VE-cadherin and CD31. These findings suggest that ONX-0914 may exert its protective effects by inhibiting the endothelial-mesenchymal transition (EndMT), a process implicated in diabetic organ damage. The mechanism of action appears to be linked to the regulation of autophagy.

While these findings are significant for the management of diabetic complications, it is important to note that the STZ-induced model primarily focuses on the metabolic consequences of insulin (B600854) deficiency rather than the autoimmune-mediated destruction of pancreatic beta cells, which is the hallmark of Type 1 Diabetes. Extensive searches for preclinical studies utilizing the non-obese diabetic (NOD) mouse model, the standard for investigating autoimmune diabetes, did not yield specific data on the efficacy of ONX-0914 in preventing or reversing the autoimmune attack on beta cells.

Disease ModelKey Findings with ONX-0914 Treatment
Streptozotocin (STZ)-induced Type 1 Diabetes Mellitus in mice - Alleviated myocardial fibrosis.
- Improved cardiac function.
- Reduced protein levels of mesenchymal markers (Vimentin, α-smooth muscle actin, SM22α).
- Increased protein levels of endothelial markers (VE-cadherin, CD31).
- Inhibited endothelial-mesenchymal transition (EndMT).
- Modulated autophagy activity.

Hashimoto's Thyroiditis

The therapeutic potential of ONX-0914 has been evaluated in a mouse model of Hashimoto's thyroiditis, an autoimmune disease characterized by lymphocytic infiltration of the thyroid gland and the production of autoantibodies against thyroid antigens. In an iodine-induced autoimmune thyroiditis model using non-obese diabetic (NOD)-H2h4 mice, ONX-0914 demonstrated both prophylactic and therapeutic efficacy. nih.govfrontiersin.org

Prophylactic administration of ONX-0914 before the induction of thyroiditis resulted in a dose-dependent inhibition of the development of the disease in both male and female mice. nih.gov This was evidenced by a significant suppression of intrathyroidal lymphocyte infiltration. nih.govfrontiersin.org Therapeutically, when administered to mice with established thyroiditis, ONX-0914 also effectively suppressed the severity of the disease. nih.govfrontiersin.org

In addition to reducing the inflammatory cell infiltration in the thyroid, ONX-0914 treatment also led to a reduction in the titers of anti-thyroglobulin autoantibodies, although to a lesser extent than its effect on lymphocyte infiltration. nih.govfrontiersin.org Mechanistically, the therapeutic effects of ONX-0914 in this model were associated with the inhibition of T cell differentiation into T helper type 1 (Th1) and Th17 cells, which are critical effector T cell subsets in the pathogenesis of Hashimoto's thyroiditis. nih.govfrontiersin.org

Disease ModelKey Findings with ONX-0914 Treatment
Iodine-induced autoimmune thyroiditis in NOD-H2h4 mice - Dose-dependent inhibition of thyroiditis development (prophylactic).
- Suppression of intrathyroidal lymphocyte infiltration (prophylactic and therapeutic). nih.govfrontiersin.org
- Reduction in anti-thyroglobulin autoantibody titers. nih.govfrontiersin.org
- Inhibition of T cell differentiation into Th1 and Th17 cells. nih.govfrontiersin.org

Immune Thrombocytopenia

In preclinical investigations of immune thrombocytopenia (ITP), a disorder characterized by immune-mediated destruction of platelets, ONX-0914 has shown therapeutic potential. In a mouse model of ITP, the administration of ONX-0914, which inhibits both LMP2 and LMP7 subunits of the immunoproteasome, resulted in an increased platelet count. nih.gov

The therapeutic effects of ONX-0914 in the context of ITP appear to be mediated through several immunological mechanisms. In vitro studies using cells from ITP patients revealed that ONX-0914 could decrease the expression of FcγRIII on monocytes. nih.gov Furthermore, in the ITP mouse model, ONX-0914 treatment was associated with a decrease in the expression of FcγRI. nih.gov These Fc receptors play a crucial role in the phagocytosis of antibody-coated platelets by macrophages.

Beyond its effects on monocytes and macrophages, ONX-0914 was also found to inhibit the activation of CD4+ T cells and to affect the differentiation of Th1 cells in ITP patients. nih.gov Specifically, ONX-0914 treatment led to a significant decrease in the expression of the T cell activation marker CD25 on CD4+ T cells. nih.govfrontiersin.org

Model SystemKey Findings with ONX-0914 Treatment
Mouse model of Immune Thrombocytopenia (ITP) - Increased platelet count. nih.gov
- Decreased expression of FcγRI. nih.gov
In vitro assays with cells from ITP patients - Decreased expression of FcγRIII on monocytes. nih.gov
- Inhibited activation of CD4+ T cells. nih.gov
- Affected the differentiation of Th1 cells. nih.gov
- Significant decrease in CD25 expression on CD4+ T cells. nih.govfrontiersin.org

Experimental Neuritis

The therapeutic efficacy of ONX-0914 has been noted in the context of experimental autoimmune neuritis (EAN), an animal model for human inflammatory demyelinating polyneuropathies, such as Guillain-Barré syndrome. While detailed preclinical studies focusing solely on ONX-0914 in EAN models were not identified in the conducted searches, its beneficial effects have been cited in the scientific literature.

One study mentioned that ONX-0914 demonstrated a beneficial effect in a model of neuritis. However, specific data on the reduction of clinical scores, inflammation, and demyelination in the peripheral nervous system were not provided in the context of that research. The primary focus of the citing article was on the neurotoxic effects of proteasome inhibitors, where ONX-0914 was found to have low neurotoxicity.

Further targeted searches for "ONX-0914 experimental autoimmune neuritis EAN therapeutic efficacy" did not yield specific studies detailing its impact on the disease course in this model. Therefore, while the potential for ONX-0914 in treating autoimmune neuropathies is recognized, comprehensive preclinical data on its efficacy in EAN remains to be fully elucidated in publicly available literature.

Viral Myocarditis (Coxsackievirus B3-induced)

The therapeutic efficacy of ONX-0914 has been investigated in a mouse model of coxsackievirus B3 (CVB3)-induced myocarditis, a viral infection that can lead to severe inflammation of the heart muscle. In a murine model using a highly susceptible mouse strain, ONX-0914 was described as highly protective during severe heart disease. nih.gov

Treatment with ONX-0914 reversed the fulminant pathology, which was characterized by a reduction in the infiltration of monocytes and macrophages into the heart tissue and diminished organ damage. nih.gov The compound was also effective in preventing the overwhelming production of pro-inflammatory cytokines and chemokines, as well as the progressive loss of lymphocytes, which are features of a sepsis-like disease course associated with severe viral myocarditis. nih.gov

Interestingly, while ONX-0914 had a minimal effect on the viral burden in these highly susceptible mice, it was able to maintain immune homeostasis. nih.gov This resulted in an improved cardiac output and saved the animals from severe illness and high mortality. nih.gov Specifically, the cardiac output was significantly higher in the ONX-0914 treated group, and the treatment also had a beneficial effect on heart rate and diastolic filling. nih.gov

However, it is noteworthy that the efficacy of ONX-0914 in this model appears to be dependent on its ability to modulate the systemic inflammatory reaction. When the treatment was initiated after the systemic inflammation was already established, the anti-inflammatory effects of ONX-0914 in the heart tissue were not observed, and there was no improvement in cardiac output compared to the control group. researcher.lifejales.org

Disease ModelKey Findings with ONX-0914 Treatment (Prophylactic/Early)
Coxsackievirus B3 (CVB3)-induced myocarditis in susceptible mice - Reduced infiltration of monocytes/macrophages into the heart. nih.gov
- Diminished organ damage. nih.gov
- Prevention of overwhelming pro-inflammatory cytokine and chemokine production. nih.gov
- Prevention of progressive lymphocyte loss. nih.gov
- Significantly higher cardiac output. nih.gov
- Improved heart rate and diastolic filling. nih.gov
- Minimal effect on viral burden. nih.gov

Atherosclerosis and Metabolic Syndrome

Preclinical studies have demonstrated the therapeutic efficacy of ONX-0914 in mouse models of atherosclerosis and metabolic syndrome. In these studies, ONX-0914 treatment led to a significant reduction in the development of atherosclerosis. nih.govresearchgate.net This was accompanied by a decrease in the levels of dendritic cells and macrophages and their activation within the atherosclerotic plaques. nih.govresearchgate.net

The therapeutic effects of ONX-0914 on atherosclerosis were also associated with a reduction in the levels of antigen-experienced T cells during the early stages of plaque formation and a decrease in Th1 cells in more advanced stages of the disease. nih.govresearchgate.net These effects were observed in various immune compartments in both young and aged mice. nih.gov

In addition to its anti-atherosclerotic effects, ONX-0914 treatment resulted in a significant reduction in white adipose tissue mass and adipocyte progenitors. nih.govresearchgate.net This was associated with an accumulation of neutrophils and macrophages in the white adipose tissue. nih.gov Mechanistically, ONX-0914 was found to reduce intestinal triglyceride uptake and gastric emptying, which likely contributed to the reduction in white adipose tissue mass, as there was no observed increase in energy expenditure or reduction in total food intake. nih.gov

Concurrently with the reduction in white adipose tissue, ONX-0914 treatment led to improvements in markers of metabolic syndrome, including lower plasma triglyceride levels, reduced insulin levels, and decreased fasting blood glucose. nih.govresearchgate.net

Disease ModelKey Findings with ONX-0914 Treatment
Mouse models of Atherosclerosis - Significant reduction in atherosclerosis development. nih.govresearchgate.net
- Reduced levels and activation of dendritic cells and macrophages in plaques. nih.govresearchgate.net
- Reduced levels of antigen-experienced T cells and Th1 cells. nih.govresearchgate.net
Mouse models of Metabolic Syndrome - Strong reduction in white adipose tissue mass and adipocyte progenitors. nih.govresearchgate.net
- Reduced intestinal triglyceride uptake and gastric emptying. nih.gov
- Lowered plasma triglyceride levels. nih.govresearchgate.net
- Reduced insulin levels. nih.govresearchgate.net
- Lowered fasting blood glucose. nih.govresearchgate.net

Acute Allergic Airway Inflammation (Th2 response)

The therapeutic efficacy of ONX-0914 has been investigated in mouse models of acute allergic airway inflammation, a condition characterized by a dominant T helper 2 (Th2) cell response. In these models, which utilized ovalbumin and house dust mite extract to induce allergic airway inflammation, immunoproteasome inhibition with ONX-0914 during the challenge phase demonstrated a significant reduction in the Th2 response.

Treatment with ONX-0914 led to a decrease in the number of Th2 cells in the lungs. This was accompanied by a reduction in the infiltration of inflammatory cells, particularly eosinophils, into the bronchoalveolar lavage fluid (BALF) and the lung tissue. Furthermore, ONX-0914 treatment impaired T cell activation and antigen-specific cytokine secretion, including a decrease in IL-4 secretion.

In a house dust mite-induced airway inflammation model, ONX-0914 treatment was shown to reduce the frequency of GATA-3hi and IL-13+ T cells in the lung. GATA-3 is a key transcription factor for Th2 cell differentiation. The treatment also led to a reduced infiltration of professional antigen-presenting cells into the lung and bronchoalveolar space.

Disease ModelKey Findings with ONX-0914 Treatment
Ovalbumin-induced acute allergic airway inflammation in mice - Reduced Th2 response.
- Decreased IL-4 secretion.
- Reduced infiltration of eosinophils and professional antigen-presenting cells into the lung and BALF.
- Impaired T cell activation and antigen-specific cytokine secretion.
House dust mite-induced acute allergic airway inflammation in mice - Reduced frequency of GATA-3hi and IL-13+ T cells in the lung.
- Reduced Th2 response.

Oncological Models

In various cancer models, ONX-0914 has shown significant anti-neoplastic activity. By targeting the immunoproteasome, which is often highly expressed in hematologic malignancies and certain solid tumors, ONX-0914 interferes with critical cellular processes required for cancer cell survival and growth.

Glioblastoma

Glioblastoma, an aggressive and highly invasive brain tumor, has been a subject of preclinical investigation for ONX-0914. Studies have demonstrated that ONX-0914 treatment can inhibit the survival of human glioblastoma cell lines, including LN229, GBM8401, and U87MG nih.gov. The mechanism of action involves the induction of cell cycle arrest at the G1 phase and the promotion of programmed cell death through both apoptosis and autophagy nih.govmdpi.com.

In an orthotopic mouse model, the combination of ONX-0914 with the standard chemotherapeutic agent temozolomide (B1682018) (TMZ) resulted in a more significant reduction in tumor progression compared to the control group or TMZ alone, suggesting a potential synergistic effect nih.gov.

Table 1: Efficacy of ONX-0914 in Glioblastoma Cell Lines

Cell Line Effect of ONX-0914 Treatment Key Findings
LN229 Reduced cell viability, G1 phase cell cycle arrest, induced apoptosis (12.2% apoptotic cells) mdpi.com Inhibition of survival and colony formation nih.gov.
GBM8401 Reduced cell viability, G1 phase cell cycle arrest, induced apoptosis (26.6% apoptotic cells) mdpi.com Upregulated p53 expression and phosphorylation nih.govresearchgate.net.

| U87MG | Reduced cell viability, G1 phase cell cycle arrest, induced apoptosis (10.3% apoptotic cells) mdpi.com | Reduced expression of BCL-2 and cleavage of PARP nih.gov. |

Acute Lymphoblastic Leukemia

Preclinical studies have highlighted the efficacy of ONX-0914 in models of Acute Lymphoblastic Leukemia (ALL), particularly in cases with the t(4;11) chromosomal translocation that results in the MLL-AF4 fusion protein nih.govresearchgate.netnih.gov. Cells expressing MLL-AF4 show high levels of immunoproteasomes and are sensitive to ONX-0914, even in the presence of protective stromal cells nih.govresearchgate.netnih.gov.

In vivo, treatment with ONX-0914 significantly delayed the growth of orthotopic ALL xenograft tumors in mice nih.govresearchgate.net. T-cell ALL lines also demonstrated sensitivity to the compound nih.govresearchgate.net. Furthermore, research has shown that the cytotoxicity of ONX-0914 can be synergistically enhanced when combined with inhibitors of other proteasome sites, such as the β2 site inhibitor LU-102 nih.govresearchgate.net.

Table 2: ONX-0914 Activity in Preclinical ALL Models

Model System Key Findings
MLL-AF4 expressing ALL cells Sensitive to pharmacologically relevant concentrations of ONX-0914 nih.govresearchgate.net.
Orthotopic ALL xenograft mice Treatment significantly delayed tumor growth nih.govresearchgate.netnih.gov.
T-cell ALL cell lines Demonstrated sensitivity to ONX-0914 nih.govresearchgate.net.

| Combination with LU-102 | Exhibited synergistic cytotoxicity against ALL cells nih.govresearchgate.net. |

Multiple Myeloma

In preclinical models of multiple myeloma (MM), ONX-0914 has demonstrated significant anti-myeloma activity. Its cytotoxicity in MM cell lines is comparable to that of the FDA-approved proteasome inhibitors bortezomib and carfilzomib (B1684676) ashpublications.orgnih.gov. The sensitivity of MM cells to ONX-0914 can be increased by interferon-γ, which elevates the expression of the immunoproteasome ashpublications.org.

Colon Cancer Progression

The role of the immunoproteasome in colorectal cancer (CRC) has been investigated using ONX-0914 in preclinical mouse models. In both chemically-induced (AOM/DSS) and transgenic (ApcMin/+) models of colon carcinogenesis, ONX-0914 treatment effectively blocked tumor initiation and progression nih.gov.

Treatment with ONX-0914 led to a significant reduction in tumor numbers and mitigated CRC-associated loss of body weight, while survival rates were notably enhanced nih.gov. These findings indicate that the immunoproteasome is involved in the development and progression of CRC and that its inhibition can suppress both the emergence and growth of tumors in preventive and therapeutic settings nih.govnih.gov.

Table 4: Effects of ONX-0914 in Preclinical Colon Cancer Models

Model Key Outcomes of ONX-0914 Treatment
AOM/DSS Model Blocked tumor initiation and progression; reduced tumor burden nih.gov.
ApcMin/+ Model Blocked tumor initiation and progression; reduced tumor numbers nih.gov.

| General Findings | Significantly enhanced survival rates; suppressed further development of intestinal colonic polyposis nih.gov. |

Transplant Biology

Beyond oncology, ONX-0914 has been explored for its immunomodulatory properties in the context of transplant medicine, where controlling the recipient's immune response to the allograft is paramount.

Cardiac Allograft Acceptance

In the field of transplant biology, selective immunoproteasome inhibition has emerged as a strategy to prevent allograft rejection. Preclinical studies using mouse models of heart transplantation have demonstrated the therapeutic potential of this approach.

In a fully MHC mismatched murine cardiac transplant model, ONX-0914 was shown to control the production of post-transplant donor-specific antibodies (DSA) and reduce the development of antibody-mediated rejection (AMR) nih.gov. Furthermore, other research has shown that selective inhibition of the immunoproteasome can prolong the survival of transplanted hearts in mice, particularly when combined with other immunomodulatory agents like CTLA4-Ig pnas.orgresearchgate.net. These findings suggest that targeting the immunoproteasome can suppress adverse immune responses, such as those involved in cardiac allograft rejection nih.gov.

Table 5: ONX-0914 in Preclinical Cardiac Transplantation Models

Model System Key Findings
Mouse Heart Transplantation Model Controlled post-transplant donor-specific antibody (DSA) production nih.gov.
Reduced evidence of antibody-mediated rejection (AMR) nih.gov.

Allogeneic Bone Marrow Transplant

Preclinical investigations have explored the therapeutic potential of ONX-0914 in the context of allogeneic bone marrow transplantation, specifically in mitigating graft-versus-host disease (GVHD), a significant complication of this procedure. A key study utilized a murine model of MHC-matched, minor histocompatibility antigen (miHA)-disparate bone marrow transplant (B10.BR→CBA) to assess the effects of immunoproteasome inhibition with ONX-0914.

In this model, treatment with ONX-0914 resulted in a modest but statistically significant improvement in the survival of mice developing GVHD. nih.gov The mechanism underlying this beneficial effect appears to be related to the modulation of allogeneic responses. In vitro mixed lymphocyte cultures demonstrated that treatment of stimulator splenocytes with ONX-0914 led to a decrease in the production of interferon-gamma (IFN-γ) by allogeneic T cells. nih.gov This effect was observed in both MHC-disparate and miHA-mismatched settings.

Furthermore, a reduction in the expression of the MHC class I-restricted SIINFEKL peptide was observed in splenocytes from transgenic mice exposed to ONX-0914. nih.gov These findings collectively suggest that the inhibition of the immunoproteasome subunit LMP7 by ONX-0914 modulates the allogeneic response by diminishing the presentation of endogenous miHAs. This reduction in allogeneic stimulation and subsequent cytokine production is believed to be responsible for the observed attenuation of GVHD development. nih.gov

Table 1: Effect of ONX-0914 on Survival in a Murine Model of GVHD
Treatment GroupMedian Survival (Days)Survival Benefit
ControlData Not Available-
ONX-0914Modestly IncreasedStatistically Significant

Other Preclinical Applications

Uterine Contractility Associated with Preterm Labor

The role of inflammation in the initiation of preterm labor has led to investigations into the therapeutic potential of ONX-0914 in modulating uterine contractility. Preclinical studies have shown that the immunoproteasome subunit LMP7 is significantly upregulated in laboring human myometrium. The inhibition of LMP7 with ONX-0914 in human myometrial cells and tissues has been demonstrated to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), chemokines including CXCL8 and CCL2, and cell adhesion molecules like ICAM1.

Furthermore, ONX-0914 treatment was found to reduce the expression of contraction-associated proteins, such as prostaglandin-endoperoxide synthase 2 (PTGS2) and the prostaglandin (B15479496) F receptor (FP), leading to a decrease in the production of prostaglandins (B1171923) PGE2 and PGF2α. This ultimately resulted in the suppression of contractions in both myometrial cells and tissues obtained from laboring women. In a mouse model of lipopolysaccharide (LPS)-induced inflammation, ONX-0914 administration alleviated inflammation in the myometrium, placenta, fetal brain, amniotic fluid, and maternal serum. These findings suggest a novel role for ONX-0914 in suppressing uterine activation and contractility associated with preterm labor by targeting the inflammatory pathways.

Table 2: Effects of ONX-0914 on Inflammatory and Contraction-Associated Factors in Myometrium
FactorEffect of ONX-0914 Treatment
Pro-inflammatory Cytokines (e.g., IL-6)Decreased
Chemokines (e.g., CXCL8, CCL2)Decreased
Contraction-Associated Proteins (e.g., PTGS2, FP)Decreased
Prostaglandins (e.g., PGE2, PGF2α)Decreased
Uterine ContractionsSuppressed

Duchenne Muscular Dystrophy (MDX mouse model)

The therapeutic potential of ONX-0914 has also been evaluated in the context of Duchenne Muscular Dystrophy (DMD), utilizing the mdx mouse model, which recapitulates some aspects of the human disease. In this model, ONX-0914 treatment has been shown to ameliorate the dystrophic phenotype. The proposed mechanism of action involves the inhibition of the immunoproteasome, which is upregulated in the skeletal and cardiac muscles of mdx mice.

Long-term administration of ONX-0914 in mdx mice has been reported to reduce the infiltration of immune cells into muscle tissue. Specifically, it decreases the number of macrophages and effector memory T cells in both muscle and spleen, while concurrently increasing the number of regulatory T cells. This modulation of the inflammatory environment is associated with a reduction in fibrosis and an improvement in mitochondrial efficiency, which helps to buffer oxidative stress.

Table 3: Pathological Features in MDX Mice and the Effect of ONX-0914
Pathological FeatureObservation in Untreated MDX MiceEffect of ONX-0914 Treatment
Immune Cell InfiltrationIncreasedReduced
FibrosisIncreasedReduced
Oxidative StressIncreasedBuffered
Pro-inflammatory Cytokine ProductionIncreasedReduced
Muscle DegenerationPresentAmeliorated

Impact of Onx 0914 on Non Immune Biological Systems Preclinical Investigations

Effects on Neurological Function

Studies have explored the influence of ONX-0914 on neuronal health and function, including its potential neurotoxicity and its modulation of synaptic processes.

Modulation of Long-Term Potentiation and Synaptic Plasticity

Research in murine hippocampal slices has shown that ONX-0914 modulates long-term potentiation (LTP), a key form of synaptic plasticity associated with learning and memory nih.govwikipedia.orgwikipedia.orgwikipedia.org. Chronic administration of ONX-0914 was found to decrease field-excitatory postsynaptic potential (fEPSP) slopes following tetanic stimulation. However, LTP induced by theta-burst stimulation (TBS) was not affected by ONX-0914 administration wikipedia.orgwikipedia.orgfishersci.ca. These findings suggest that non-constitutive proteasomes, which are targeted by ONX-0914, are likely involved in tetanus-evoked LTP but not in LTP induced by TBS, highlighting the complex role of specific proteasome subtypes in synaptic plasticity nih.govwikipedia.orgwikipedia.org.

Gene Expression Changes Related to Glutaminergic Synapse and Synaptic Signaling

The observed effects of ONX-0914 on LTP were correlated with differential expression of genes involved in synaptic plasticity, glutaminergic synapse function, and synaptic signaling nih.govwikipedia.orgwikipedia.orgfishersci.ca. Analysis of hippocampal transcriptomes from ONX-0914-treated animals revealed significant changes in gene expression profiles, with a notable repression of genes associated with synaptic signaling wikipedia.orgfishersci.calipidmaps.org. Specifically, genes encoding the glutamate (B1630785) transporter VGLUT3 and the glutamate receptors NMDA and AMPA were found to be significantly downregulated after chronic ONX-0914 administration wikipedia.org. These changes in the expression of key genes involved in glutamatergic neurotransmission may underlie the observed modulation of LTP wikipedia.org.

Role in Mouse MCAO Stroke Model (Reduced T cell infiltration, inflammatory cytokines, infarct volume)

In a mouse model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, treatment with ONX-0914 demonstrated neuroprotective effects. ONX-0914 administration led to a significant reduction in infarct volume and attenuated neurological deficits compared to vehicle-treated mice fishersci.cafishersci.be. This protective effect was associated with a decrease in T cell infiltration into the brain tissue and reduced levels of various inflammatory cytokines, including IL-1β, IL-6, IL-12, IL-17A, and TNF-α fishersci.cafishersci.be. The neuroprotection afforded by ONX-0914 in this model is attributed, in part, to its ability to inhibit T lymphocyte infiltration and decrease the differentiation of T helper type 17 (Th17) cells fishersci.be.

Below is a summary of key findings in the mouse MCAO stroke model:

ParameterVehicle TreatmentONX-0914 TreatmentSignificanceSource
Infarct VolumeHigherReducedSignificant fishersci.cafishersci.be
T cell infiltrationHigherReducedSignificant fishersci.cafishersci.be
Inflammatory CytokinesHigherReducedSignificant fishersci.cafishersci.be
Neurological DeficitsMore severeMilderObserved fishersci.be

Effects on Cardiac Performance (Beyond Myocarditis)

Beyond its impact in models of myocarditis, ONX-0914 has shown effects on cardiac performance in other preclinical settings.

In a type 1 diabetes mellitus mouse model induced by streptozotocin (B1681764) (STZ), ONX-0914 treatment significantly protected cardiac function and attenuated cardiac fibrosis sigmaaldrich.com. Diabetic mice treated with ONX-0914 showed ameliorated cardiac function as reflected by improved left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS) sigmaaldrich.com. Furthermore, ONX-0914 was found to inhibit endothelial-mesenchymal transition (EndMT) and regulate autophagy activity in the heart tissue of these diabetic mice, suggesting potential mechanisms for its protective effects against diabetic cardiomyopathy sigmaaldrich.com.

The impact of ONX-0914 on cardiac output has also been noted in viral myocarditis models, where it helped maintain cardiac output and reverse impaired diastolic filling fishersci.seindiamart.com. However, some studies indicate that the effects on cardiac tissue inflammation in established myocarditis can be complex and dependent on the timing of administration and the specific mouse model used fishersci.cauni.lu.

Below is a summary of key cardiac findings in the diabetic mouse model:

ParameterDiabetic + VehicleDiabetic + ONX-0914SignificanceSource
Heart-to-body weight ratioIncreasedReducedSignificant sigmaaldrich.com
Left Ventricular Ejection Fraction (LVEF)ReducedAmelioratedObserved sigmaaldrich.com
Left Ventricular Fractional Shortening (LVFS)ReducedAmelioratedObserved sigmaaldrich.com
Cardiac FibrosisPresentAttenuatedSignificant sigmaaldrich.com
Endothelial-Mesenchymal Transition (EndMT)IncreasedInhibitedObserved sigmaaldrich.com
Autophagy ActivityAlteredRegulatedObserved sigmaaldrich.com

Metabolic Impact

Preclinical investigations have also touched upon the metabolic effects of ONX-0914. In the context of the STZ-induced type 1 diabetes mellitus mouse model, while ONX-0914 significantly impacted cardiac parameters, it did not show a significant influence on random blood glucose levels sigmaaldrich.com.

In mice fed a Western-type diet, ONX-0914 treatment led to a reduction in body weight and a decrease in white adipose tissue mass nih.gov. Interestingly, despite its known immunosuppressive properties, treatment with ONX-0914 in these mice resulted in elevated serum levels of certain pro-inflammatory cytokines, including IL-6 and TNF-α, and a trend towards increased IL-1β, alongside an increase in neutrophil levels. This suggests that while impacting fat mass, ONX-0914 may also induce aspects of innate inflammation in this metabolic context nih.gov.

ParameterWestern Diet + VehicleWestern Diet + ONX-0914SignificanceSource
Body WeightIncreasedReducedObserved nih.gov
White Adipose Tissue MassIncreasedReducedSignificant nih.gov
Serum IL-6 LevelsBaselineElevatedSignificant nih.gov
Serum TNF-α LevelsBaselineElevatedSignificant nih.gov
Serum IL-1β LevelsBaselineTrend towards increasedObserved nih.gov
Blood Neutrophil LevelsBaselineIncreasedSignificant nih.gov

Reduction in White Adipose Tissue Mass and Adipocyte Progenitors

Studies in mice have shown that ONX-0914 treatment leads to a significant reduction in white adipose tissue (WAT) mass. This reduction is accompanied by a decrease in adipocyte progenitors. nih.govresearchgate.netahajournals.orgahajournals.org The decrease in WAT mass coincided with the accumulation of neutrophils and macrophages within the adipose tissue. nih.govresearchgate.netahajournals.orgahajournals.org

Table 1: Effect of ONX-0914 on White Adipose Tissue in Mice

Treatment GroupWhite Adipose Tissue MassAdipocyte ProgenitorsImmune Cell Accumulation (Neutrophils and Macrophages)
VehicleNormalNormalMinimal
ONX-0914ReducedReducedIncreased

Note: Data is based on findings in preclinical mouse models.

Alteration of Intestinal Triglyceride Uptake and Gastric Emptying

ONX-0914 has been observed to reduce intestinal triglyceride uptake. nih.govresearchgate.netahajournals.orgresearchgate.net This effect likely contributes to the observed reduction in white adipose tissue mass. nih.govresearchgate.netahajournals.orgresearchgate.net Furthermore, ONX-0914 treatment also reduced gastric emptying rates. nih.govresearchgate.netahajournals.orgresearchgate.net These alterations in gastrointestinal function occurred without an increase in energy expenditure or a reduction in total food intake, suggesting a direct impact on nutrient processing and absorption. nih.govresearchgate.netahajournals.orgresearchgate.net

Table 2: Gastrointestinal Effects of ONX-0914 in Mice

ParameterEffect of ONX-0914 Treatment
Intestinal Triglyceride UptakeReduced
Gastric EmptyingReduced
Energy ExpenditureNo Increase
Total Food IntakeNo Reduction

Note: Data is based on findings in preclinical mouse models.

Improvements in Markers of Metabolic Syndrome (Plasma Triglycerides, Insulin (B600854), Fasting Blood Glucose)

Concomitant with the reduction in white adipose tissue mass, ONX-0914 treatment resulted in improvements in several markers associated with metabolic syndrome in mice. These improvements included lowered levels of plasma triglycerides, insulin, and fasting blood glucose. nih.govresearchgate.netahajournals.orgahajournals.orgresearchgate.net Metabolic syndrome is characterized by a cluster of conditions that increase the risk of heart disease, stroke, and diabetes, including high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. hopkinsmedicine.orgwebmd.com

Table 3: Impact of ONX-0914 on Metabolic Syndrome Markers in Mice

Metabolic MarkerEffect of ONX-0914 Treatment
Plasma TriglyceridesLowered
Plasma InsulinLowered
Fasting Blood GlucoseLowered

Note: Data is based on findings in preclinical mouse models.

Interactions with Pathogen Responses

While primarily known for its immunomodulatory effects, ONX-0914's impact on the immune system can influence the host response to various pathogens. Preclinical studies have investigated its effects on viral and fungal infections, revealing varied outcomes depending on the specific pathogen.

Minimal Effect on Viral Burden in CVB3 Infection

In studies involving Coxsackievirus B3 (CVB3) infection in mice, ONX-0914 treatment had only a minimal effect on viral burden. nih.govembopress.orgembopress.org Despite this minimal impact on viral load, ONX-0914 was shown to be protective against severe heart disease induced by CVB3 in a susceptible mouse model, primarily by preventing overwhelming pro-inflammatory cytokine and chemokine production and maintaining immune homeostasis. embopress.orgembopress.org However, other studies in different mouse strains or treatment regimens showed an increase in viral load or exacerbated tissue injury, suggesting the outcome can be dependent on the host genetic background and treatment timing. nih.govfrontiersin.orgresearchgate.net

Exacerbation of Disease in Murine Hepatitis Virus Infection

In contrast to its protective effect in some CVB3 models, immunoproteasome inhibition using ONX-0914 exacerbated disease in mice infected with Murine Hepatitis Virus strain 1 (MHV-1), a mouse coronavirus. asm.orgresearchgate.netresearchgate.netasm.org ONX-0914 treatment led to increased virus-induced weight loss and mortality. asm.orgresearchgate.netresearchgate.netasm.org This exacerbation of disease occurred despite no significant effect on virus replication in the lungs or livers of infected mice. asm.orgresearchgate.netresearchgate.netasm.org The worsened outcome was associated with substantially increased liver pathology, including greater upregulation of pro-inflammatory cytokines and histological evidence of inflammation and necrosis. asm.orgasm.org These findings suggest that the immunoproteasome acts as a protective host factor during acute MHV-1 infection. asm.orgasm.org

Increased Susceptibility to Fungal Infection (Candida albicans)

Preclinical studies have indicated that ONX-0914 treatment can increase susceptibility to fungal infections, specifically Candida albicans. alzdiscovery.orgresearchgate.netfrontiersin.orgnih.govuni-konstanz.de In a murine model of systemic candidiasis, ONX-0914 treatment resulted in increased susceptibility, which manifested at very early stages of infection. nih.govuni-konstanz.de Mice treated with ONX-0914 showed a markedly increased fungal burden in organs such as the kidneys and brain, leading to enhanced neutrophil recruitment and immunopathology. nih.govuni-konstanz.de This increased susceptibility was linked to reduced generation of IFN-γ and IL-17A-producing cells, suggesting a role for the immunoproteasome in promoting pro-inflammatory T helper cell responses necessary for controlling C. albicans infection, as well as affecting innate antifungal immunity in a T helper cell-independent manner. nih.govuni-konstanz.de

Promotion of Retroviral Infection of Cells In Vitro

Preclinical investigations have indicated that ONX-0914 can increase retroviral infection in certain cell types in vitro. Studies specifically addressing the role of immunoproteasomes during the early stages of viral transduction have shown that inhibition of immunoproteasomes in hematopoietic cells with ONX-0914 resulted in increased infection by VSV-G pseudotyped lentiviruses. nih.govnih.govresearchgate.net This suggests that immunoproteasome activity may play a role in cellular antiretroviral resistance, particularly in cells with high immunoproteasome content. nih.govnih.gov Conversely, activation of immunoproteasomes by IFN-γ was found to reduce viral infectivity, an effect that was reversed by simultaneous immunoproteasome inhibition. nih.govnih.gov

Different cell lines exhibit varying sensitivity to ONX-0914. Hematopoietic cell lines such as HL-60, THP-1, and U937 were considerably more sensitive to ONX-0914 compared to neuronal (SH-SY5Y) and kidney (HEK 293) cells. nih.gov Among the hematopoietic lines tested, monocytic THP-1 cells demonstrated the highest sensitivity to ONX-0914. nih.gov

The findings suggest that while broad-specificity proteasome inhibitors have been shown to stimulate viral transduction, specific inhibition of immunoproteasomes with ONX-0914 also leads to increased infection by certain retroviruses in vitro, particularly in hematopoietic cells. nih.govnih.gov

Role in Rhinovirus Infection

Research has also investigated the role of ONX-0914 in rhinovirus (RV) infection, particularly in airway epithelial cells. Rhinovirus infection is known to primarily affect the upper and lower airway epithelium and is implicated in acute exacerbations of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.govdntb.gov.ua

Studies using primary human tracheobronchial epithelial (HTBE) cells cultured at the air-liquid interface have shown that RV infection (specifically RV16 and RV1B) significantly increases the expression of immunoproteasome subunits LMP2 and LMP7, as well as IFN-λ mRNA and proteins. nih.govnih.govdntb.gov.ua

The application of ONX-0914, a selective inhibitor of LMP7, in RV-infected HTBE cells cultured at the air-liquid interface led to a significant reduction in the expression of antiviral genes MX1 and OAS1. nih.govnih.govdntb.gov.ua Crucially, ONX-0914 treatment also resulted in an increase in the viral load of RV16 in these cells. nih.govnih.govdntb.gov.ua This indicates that immunoproteasomes are induced during airway rhinovirus infection and may serve as an antiviral mechanism. nih.govnih.gov

Further mechanistic studies using LMP2-deficient mouse tracheal epithelial cells (mTECs) showed a significant increase in RV1B load compared to wild-type cells. nih.govnih.govdntb.gov.ua Similarly, LMP2-deficient mice exhibited increased viral load and neutrophils in bronchoalveolar lavage fluid after RV1B infection. nih.govnih.govdntb.gov.ua These findings support the role of immunoproteasomes, specifically the LMP2 subunit, in the host defense against rhinovirus infection. nih.govnih.gov

The effect of ONX-0914 on increasing rhinovirus load in vitro highlights a potential impact of immunoproteasome inhibition on the host response to this common viral infection. nih.govnih.govdntb.gov.ua

Summary of ONX-0914 Effects on Viral Infection In Vitro

Viral TypeCell TypeONX-0914 EffectKey FindingSource
LentivirusesHematopoietic cellsIncreased infectionImmunoproteasome inhibition promotes viral transduction nih.govnih.govresearchgate.net
Rhinovirus (RV16)HTBE cellsIncreased viral loadInhibits antiviral genes, increases viral load nih.govnih.govdntb.gov.ua

Summary of Immunoproteasome Subunit Expression in RV-Infected Cells

Cell TypeRhinovirus StrainImmunoproteasome SubunitExpression ChangeSource
HTBE cellsRV16, RV1BLMP2Increased mRNA and protein nih.govnih.govdntb.gov.ua
HTBE cellsRV16, RV1BLMP7Increased mRNA and protein nih.govnih.govdntb.gov.ua

Comparative Analyses and Analogues of Onx 0914

Comparison with Broad-Spectrum Proteasome Inhibitors (e.g., Bortezomib (B1684674), Carfilzomib)

Broad-spectrum proteasome inhibitors like bortezomib and carfilzomib (B1684676) are established treatments for hematologic malignancies, primarily targeting the constitutive proteasome's β5 (chymotrypsin-like) subunit. wikipedia.orgfishersci.caebi.ac.ukkezarlifesciences.com These inhibitors also affect the immunoproteasome's β5i (LMP7) subunit, which shares functional similarities with β5c. kezarlifesciences.comashpublications.org

ONX-0914 distinguishes itself by exhibiting a preferential selectivity for the immunoproteasome, particularly the β5i subunit, over the constitutive proteasome. citeab.comnih.govcenmed.comgoogle.com Initial studies indicated that ONX-0914 is 20- to 40-fold more selective for the β5i subunit compared to the next most sensitive subunits, β5c or β1i. citeab.comnih.gov It inhibits other catalytic subunits at even higher concentrations. nih.gov

In vitro studies comparing the cytotoxic activity of ONX-0914 with bortezomib and carfilzomib in multiple myeloma cell lines have shown similar antimyeloma activity at pharmacologically relevant concentrations. ashpublications.orgnih.gov However, the increased expression of immunoproteasomes, induced by interferon-γ, enhanced sensitivity specifically to ONX-0914 but not to carfilzomib. ashpublications.orgnih.gov This suggests that while broad-spectrum inhibitors affect both constitutive and immunoproteasomes, ONX-0914's activity is more closely tied to immunoproteasome expression.

Research in mouse models of rheumatoid arthritis demonstrated that ONX-0914 was effective at a significantly lower dose (2 mg/kg) than the maximum tolerated dose (MTD) of carfilzomib (30 mg/kg) in reducing disease severity. nih.gov This suggests a potentially wider therapeutic window for ONX-0914 in autoimmune disorders compared to broad-spectrum inhibitors. google.com

The structural differences contribute to the observed selectivity profiles. Bortezomib is a reversible inhibitor with a boronic acid warhead, while carfilzomib and ONX-0914 are irreversible epoxyketone-based inhibitors. fishersci.caebi.ac.ukkezarlifesciences.comgoogle.com The P1 phenylalanine residue in ONX-0914 is a key factor driving its selectivity for β5i through interactions with the S1 pocket of LMP7. mdpi.commdpi.com

The following table summarizes some key comparative aspects:

FeatureBortezomibCarfilzomibONX-0914
Mechanism of InhibitionReversibleIrreversibleIrreversible
Chemical ClassBoronic acidEpoxyketoneEpoxyketone
Primary Target(s)Constitutive proteasome β5c (and β1c)Constitutive proteasome β5c (and β2c)Immunoproteasome β5i (LMP7)
ImmunoproteasomeInhibits β5i (LMP7)Inhibits β5i (LMP7)Preferential inhibition of β5i (LMP7)
Selectivity ProfileBroad-spectrumBroad-spectrum (higher β5/β2 selectivity than bortezomib) frontiersin.orgSelective for immunoproteasome, especially β5i citeab.comnih.govcenmed.comgoogle.com
Activity in MM (in vitro)Cytotoxic ashpublications.orgnih.govCytotoxic ashpublications.orgnih.govCytotoxic (similar to bortezomib/carfilzomib) ashpublications.orgnih.gov
Activity in RA models (mouse)Less effective at lower doses compared to ONX-0914 google.comModest efficacy only at MTD nih.govEffective at doses far below MTD nih.govgoogle.com

Analogues and Derivatives of ONX-0914

The research into ONX-0914 has led to the development of several analogues and derivatives aimed at improving properties such as solubility, potency, selectivity, and pharmacokinetic profiles. These compounds have been instrumental in further exploring the therapeutic potential of immunoproteasome inhibition.

KZR-616: Improved Pharmacokinetic Profile and Dual Inhibition (LMP7 and LMP2)

KZR-616, also known as zetomipzomib, is a tripeptide ketoepoxide analogue of ONX-0914 developed by Kezar Life Sciences. frontiersin.orgresearchgate.netmedchemexpress.com It was designed to address the suboptimal solubility of ONX-0914, which limited its further clinical development. mdpi.comkezarlifesciences.com KZR-616 demonstrated a significantly improved solubility, with a >10,000-fold increase compared to ONX-0914, facilitating subcutaneous administration. frontiersin.orgresearchgate.net

Structurally, KZR-616 incorporates modifications to the ONX-0914 scaffold, including the replacement of the planar, hydrophobic P1 phenylalanine side chain with a cyclopentene (B43876) ring system and the addition of an R-hydroxyl group substitution at the β position of the P2 methyltyrosine side chain. kezarlifesciences.com These changes contributed to improved solubility while maintaining a desired subunit inhibition profile. kezarlifesciences.com

While ONX-0914 is primarily known for its β5i selectivity, KZR-616 was developed as a dual inhibitor targeting both the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome. frontiersin.orgkezarlifesciences.comtandfonline.combmj.com Studies have shown that potent cytokine expression inhibition and in vivo efficacy in inflammatory disease models may require dual inhibition of LMP7 and LMP2 or LMP7 and MECL-1. frontiersin.orgkezarlifesciences.com

KZR-616 exhibits potent inhibitory activities towards β5i, β2i, and β1i subunits with reported IC50 values of 0.039 µM, 0.131 µM, and 0.623 µM, respectively. tandfonline.com It shows selectivity against constitutive proteasome subunits β5c and β1c. medchemexpress.comtandfonline.commedchemexpress.com KZR-616 maintains LMP7 and LMP2 selective inhibition in cell-based assays and in animal models. medchemexpress.comkezarlifesciences.combmj.com

Pharmacokinetic studies in rats and monkeys have shown that KZR-616 induces potent and selective inhibition of the immunoproteasome in blood and tissues upon administration. google.com Its rapid pharmacokinetics are reported to be comparable to ONX-0914. kezarlifesciences.com

The following table presents inhibition data for KZR-616:

Proteasome SubunitHuman IC50 (nM) medchemexpress.commedchemexpress.comMouse IC50 (nM) medchemexpress.commedchemexpress.com
LMP7 (β5i)3957
LMP2 (β1i)131179
MECL-1 (β2i)623-
β5c688-
β1c--

Note: IC50 values can vary depending on the assay and experimental conditions.

PR-924

PR-924 is another epoxyketone peptide-based inhibitor that shares structural similarities with ONX-0914. nih.govmdpi.com It is characterized as a β5i-selective inhibitor. nih.govmdpi.commdpi.com The chemical structures of ONX-0914 and PR-924 differ in their P2 residue (methoxy tyrosine vs. tryptophane), the stereochemistry of their P3-Ala residue (L vs. D), and their N-cap (morpholine versus 3-methyl-1H-indene). mdpi.comembopress.org

These structural differences lead to different binding modes within the proteasome catalytic sites. researchgate.netembopress.org While ONX-0914 binds in a more linear mode, the change in stereochemistry at the P3 site in PR-924 results in a kinked conformation in the β5 substrate binding channels. embopress.org The substitution of the morpholine (B109124) cap of an ONX-0914 derivative with a larger 3-methyl-1H-indene moiety yields PR-924 and contributes to different inhibitor conformations at different proteasome active sites. embopress.org

PR-924 has been reported to potently and selectively inhibit β5i with an IC50 value of 22 nM. nih.gov Its selectivity for β5i was found to be greater than 100-fold over β5c, with little or no inhibition observed for other catalytic subunits at high micromolar concentrations. nih.gov Some studies suggest that PR-924 can be more potent and selective than ONX-0914. nih.gov However, discrepancies exist in the literature regarding the pharmacological activity of PR-924, with some initial studies reporting that it did not induce apoptotic cell death or markers of proteasome inhibition in certain cancer cell lines at concentrations causing significant β5i inhibition. nih.gov

Furthermore, PR-924 is reported to be a less potent inhibitor of murine β5i compared to human β5i, a phenomenon not observed with ONX-0914. embopress.orgmdpi.com This species-specific difference is attributed to subtle variations in the substrate binding pockets between murine and human immunoproteasomes, particularly the replacement of Ala28 in human LMP7 with serine in murine β5 and LMP7, which constricts the S3 pocket. researchgate.netembopress.orgmdpi.com

PR-825

PR-825 is another epoxyketone inhibitor related to the ONX-0914 series. Unlike ONX-0914 and PR-924, which selectively target immunoproteasome subunits, PR-825 has been characterized as selectively targeting the β5 subunit of the constitutive proteasome. kezarlifesciences.comgoogle.com

While ONX-0914 demonstrated significant therapeutic benefits in mouse models of rheumatoid arthritis, PR-825 showed no effect on disease severity in the same models. nih.gov This highlights the distinct targeting profiles of these related compounds and underscores the potential therapeutic relevance of selective immunoproteasome inhibition (by ONX-0914) compared to selective constitutive proteasome inhibition (by PR-825) in certain inflammatory conditions. nih.gov

The structures of ONX-0914 and PR-825 are epoxyketone inhibitors with indicated substrate binding groove occupancies. uni-konstanz.de PR-825 is among other epoxyketone inhibitors that have been developed with the aim of preferential inhibition of the β5 subunit. google.com

Research Implications and Future Directions in Onx 0914 Studies

Elucidation of Specific Immunoproteasome Subunit Contributions to Pathogenesis

Understanding the precise roles of individual immunoproteasome subunits (LMP2, MECL-1, LMP7) in disease pathogenesis is a critical area of ongoing research. While ONX-0914 primarily targets LMP7, studies indicate that its efficacy can depend on its ability to inhibit multiple immunoproteasome subunits. For instance, one study found that a highly selective LMP7 inhibitor was not effective in certain autoimmune models, whereas ONX-0914, which also inhibits LMP2 to some extent at efficacious doses, showed therapeutic benefits. alzdiscovery.org This suggests that the combined inhibition of LMP7 and LMP2 may be important for the therapeutic effects of ONX-0914 in some conditions.

Research using knockout mice lacking specific immunoproteasome subunits is instrumental in dissecting these roles. Studies have shown that genetic ablation of LMP7 can have different effects compared to pharmacological inhibition with ONX-0914, particularly concerning proteostasis stress and T cell activation. frontiersin.org This highlights the complexity of immunoproteasome function and the need for further research to fully understand the contributions of each subunit to various pathological processes. Future studies are needed to clarify why naive lymphocytes have high immunoproteasome expression and the precise implications of this for immune responses. frontiersin.org

Strategies for Modulating Immunoproteasome Activity for Disease Intervention

Modulating immunoproteasome activity presents a promising strategy for therapeutic intervention in immune-mediated diseases and cancers. ONX-0914's ability to inhibit immunoproteasome activity has shown benefits in reducing inflammation and modulating immune responses in various preclinical models. frontiersin.orgclinexprheumatol.orgnih.gov Strategies focus on selectively targeting the immunoproteasome to minimize off-target effects associated with inhibiting the constitutive proteasome. alzdiscovery.org

Research indicates that inhibiting immunoproteasome subunits can limit the diversity of generated peptides, impacting antigen presentation and potentially influencing T helper cell commitment. alzdiscovery.orgfrontiersin.org ONX-0914 has been shown to reduce IL-23 secretion and suppress Th17 cell development, which are key players in inflammatory diseases. frontiersin.orgclinexprheumatol.org Further strategies involve exploring the optimal level and duration of immunoproteasome inhibition for different diseases, as well as identifying biomarkers that can predict patient response to such therapies. frontiersin.org Additionally, strategies that upregulate immunoproteasome activity are being explored to boost anti-tumor immune responses. frontiersin.org

Investigation of ONX-0914 Effects in Novel Disease Models

The therapeutic potential of ONX-0914 is being investigated in a growing number of disease models beyond traditional autoimmune conditions. Preclinical studies have explored its effects in:

Viral Myocarditis: ONX-0914 has shown protective effects in a murine model of coxsackievirus B3-induced myocarditis, reducing inflammation and improving cardiac function in susceptible mice. nih.govembopress.org However, in a different mouse strain, ONX-0914 treatment initiated prior to infection increased viral cytotoxicity and promoted inflammation, suggesting context-dependent effects. mdpi.com

Atherosclerosis and Metabolic Syndrome: ONX-0914 treatment in hyperlipidemic mice reduced atherosclerosis, decreased levels of inflammatory cells, and improved markers of metabolic syndrome, including reduced white adipose tissue mass, plasma triglycerides, insulin (B600854), and fasting blood glucose. nih.gov

Duchenne Muscular Dystrophy (DMD): Studies in aged dystrophic mice (mdx model) showed that ONX-0914 ameliorated pathological traits associated with muscle wasting, reducing inflammatory cell infiltration, modulating inflammatory markers, and buffering oxidative stress. mdpi.com Short-term treatment in younger mdx mice did not alter muscle structure or function, suggesting potential for treating secondary complications after further investigation. mdpi.comnih.gov

Glioblastoma: ONX-0914 has been investigated in human glioblastoma cells and a mouse xenograft model, showing inhibition of cell proliferation and induction of apoptosis and autophagy. mdpi.com Combination with temozolomide (B1682018) reduced tumor progression in vivo. mdpi.com

Acute Lymphoblastic Leukemia (ALL): ONX-0914 has shown activity against MLL-AF4 expressing ALL cells in vitro and delayed tumor growth in a mouse xenograft model. nih.gov

Diabetic Cardiomyopathy: ONX-0914 treatment protected cardiac function and attenuated cardiac fibrosis in diabetic mice by inhibiting endothelial-mesenchymal transition (EndMT) and regulating autophagy signaling. portlandpress.com

Experimental Autoimmune Myasthenia Gravis (EAMG): ONX-0914 ameliorated the severity of ongoing EAMG in a preclinical model by reducing autoantibody affinity and decreasing T follicular helper (Tfh) cells and Th17 cells. researchgate.net

Acute Coronavirus Respiratory Infection: In a mouse model of murine hepatitis virus strain 1 (MHV-1) infection, ONX-0914 exacerbated virus-induced weight loss and mortality, suggesting a protective role for the immunoproteasome in this context. asm.org

These studies highlight the diverse potential applications of immunoproteasome inhibition and the need to carefully evaluate the effects of ONX-0914 in specific disease contexts.

Deeper Mechanistic Understanding of ONX-0914 Effects on Proteostasis and Signaling

Investigating the precise molecular mechanisms by which ONX-0914 exerts its effects on proteostasis and cellular signaling pathways is crucial for optimizing its therapeutic use. While known for its role in antigen presentation, the immunoproteasome also influences cytokine production and T cell differentiation. researchgate.netnih.gov

Studies have shown that ONX-0914 treatment can impair primary T cell activation by reducing the sustainment of ERK phosphorylation, while not significantly affecting other pathways like NF-κB. frontiersin.orgnih.gov Although ONX-0914 can induce mild proteostasis stress in naive lymphocytes, these cells appear to recover without apoptosis, potentially via Nrf1-mediated upregulation of standard proteasomes. frontiersin.orgnih.gov In contrast, B cells may be more susceptible to apoptosis after ONX-0914 treatment. nih.gov

ONX-0914 has also been shown to affect the degradation of specific proteins, such as enhancing DUSP6 protein levels due to impaired degradation, although this accumulation did not solely account for the reduced ERK phosphorylation. frontiersin.orgnih.gov Further research is needed to fully elucidate the specific protein substrates of the immunoproteasome that are critical for the observed effects of ONX-0914 on signaling and cellular function. The impact of ONX-0914 on pathways like mTOR signaling and its interaction with autophagy also warrant deeper investigation. mdpi.comportlandpress.com

Exploration of Combination Therapies with ONX-0914

Exploring combination therapies involving ONX-0914 is a significant area of future research, particularly in cancer treatment and potentially in other diseases where immunomodulation is beneficial. Combining immunoproteasome inhibitors with other therapeutic agents could lead to enhanced efficacy and potentially overcome resistance mechanisms.

In cancer, ONX-0914 has shown synergistic effects with FDA-approved proteasome inhibitors like bortezomib (B1684674), carfilzomib (B1684676), and ixazomib (B1672701) in multiple myeloma cell lines. ashpublications.org The combination of ONX-0914 and bortezomib also delayed tumor progression and increased survival in a mouse model of multiple myeloma without apparent additional toxicity. ashpublications.org This synergy may be related to the ability of ONX-0914 to inhibit LMP7 while other inhibitors target different proteasome subunits, or to the upregulation of constitutive proteasomes in response to immunoproteasome inhibition. nih.govashpublications.org Co-inhibition of β2 sites (MECL-1 and β2c) with an inhibitor like LU-102 has also shown synergy with ONX-0914 in acute lymphoblastic leukemia cells. nih.govresearchgate.net

In the context of immunotherapy, early-phase trials are evaluating immunoproteasome inhibitors, including ONX-0914, in combination with checkpoint inhibitors like pembrolizumab (B1139204) and nivolumab (B1139203) for advanced carcinomas. frontiersin.org Preliminary results suggest that combining immunoproteasome inhibitors with anti-PD-1 antibodies may achieve better response rates and prolonged progression-free survival in patients with melanoma and lung cancer compared to monotherapy. frontiersin.org

Q & A

Q. What is the primary mechanism of action of ONX-0914 in modulating immune responses?

ONX-0914 selectively inhibits the immunoproteasome subunit LMP7 (β5i), which is critical for MHC-I antigen presentation and cytokine production. It irreversibly binds to LMP7 (IC₅₀ <100 nM), reducing pro-inflammatory cytokines like IL-23, TNF-α, and IFN-γ in activated monocytes and T cells . This specificity minimizes cross-reactivity with constitutive proteasomes, making it a valuable tool for studying immunoproteasome-driven pathologies .

Q. What experimental models are validated for testing ONX-0914 efficacy in autoimmune diseases?

Preclinical studies utilize collagen-induced arthritis (CIA), lupus (NZB/W F1 mice), and LPS/elastase-induced COPD models. In CIA, ONX-0914 (2–10 mg/kg, intravenous) reduces joint inflammation and autoantibody levels by suppressing Th17 differentiation and IL-17 production . For COPD, intranasal administration (e.g., 5 mg/kg) attenuates airway inflammation via macrophage polarization modulation .

Q. How should researchers optimize ONX-0914 dosage for in vitro versus in vivo studies?

In vitro: Use concentrations ≥100 nM to achieve >80% LMP7 inhibition in human PBMCs or murine splenocytes . In vivo: Doses range from 2–30 mg/kg (intravenous or intranasal), with tolerability up to 30 mg/kg in metabolic syndrome models . Adjust based on disease severity and target tissue (e.g., PLGA nanoparticles enhance lung delivery in COPD) .

Advanced Research Questions

Q. How does ONX-0914 modulate macrophage polarization in COPD, and what signaling pathways are involved?

ONX-0914 suppresses M1 polarization via NRF1/NRF2-P62 axis activation and inhibits M2 polarization by downregulating IRF4 transcription. This dual mechanism reduces IL-6, TNF-α, and TGF-β in LPS/elastase-induced COPD models, improving lung function and reducing airway remodeling .

Q. What experimental strategies resolve contradictions in cytokine inhibition data across studies?

Discrepancies in cytokine suppression (e.g., IFN-γ inhibition ranging from 50–60% vs. 70% ) may arise from model-specific immune cell activation states. To address this:

  • Use orthogonal assays (e.g., flow cytometry for intracellular cytokines and RNA-seq for pathway analysis).
  • Validate findings in multiple models (e.g., arthritis and COPD) to identify context-dependent effects .

Q. Can ONX-0914 be combined with other immunotherapies to enhance efficacy?

In atherosclerosis models, ONX-0914 synergizes with anti-inflammatory agents by reducing adipose tissue inflammation and metabolic syndrome markers . Potential combinations with checkpoint inhibitors (e.g., anti-PD-1) remain unexplored but are theoretically plausible due to ONX-0914’s T cell modulation effects .

Q. How does ONX-0914 influence latent viral reservoirs in HIV research?

ONX-0914 reactivates latent HIV-1 via HSF-1-mediated p-TEFb activation, a mechanism distinct from its immunoproteasome inhibition. This dual activity complicates its use in HIV-associated autoimmune studies, requiring careful experimental design to isolate mechanisms .

Methodological Considerations

Q. What are critical controls for ensuring ONX-0914 specificity in immunoproteasome studies?

  • Include constitutive proteasome inhibitors (e.g., bortezomib) to confirm LMP7-specific effects .
  • Validate target engagement using LMP7 activity assays (e.g., fluorogenic substrates like Ac-ANW-AMC) .
  • Monitor off-target effects on bacterial proteasomes (Ki = 5.2 μM for Mycobacterium), which may confound infection models .

Q. How to address variability in disease reversal outcomes in murine models?

Variability in arthritis remission (e.g., partial vs. complete reversal ) may reflect differences in treatment timing. Standardize administration to early disease stages and use longitudinal cytokine profiling (e.g., multiplex ELISA) to correlate efficacy with biomarker dynamics .

Q. What are best practices for assessing ONX-0914 toxicity in long-term studies?

  • Monitor hepatic/renal function (ALT, creatinine) due to immunoproteasome expression in metabolic tissues .
  • Evaluate hematopoietic toxicity via complete blood counts, as immunoproteasomes regulate leukocyte homeostasis .

Data Analysis and Reporting

Q. How should researchers interpret conflicting data on ONX-0914’s role in infection models?

While ONX-0914 reduces M. tuberculosis survival in macrophages by inhibiting bacterial proteasomes , it may impair antiviral responses (e.g., rhinovirus clearance) by blocking immunoproteasome-dependent antigen presentation . Contextualize findings by comparing pathogen-specific proteasome dependencies.

Q. What statistical approaches are recommended for analyzing ONX-0914 dose-response relationships?

Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀/EC₅₀ values. For in vivo studies, apply mixed-effects models to account for individual variability in pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.